Autogramin-2
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFNXURLSDVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Autogramin-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autogramin-2 is a synthetic sterol that has emerged as a potent modulator of fundamental cellular processes. Primarily characterized as an inhibitor of autophagy, its mechanism of action centers on the direct targeting of the cholesterol transfer protein GRAMD1A (GRAM Domain Containing 1A). By competitively binding to the StART domain of GRAMD1A, this compound impedes the intracellular transport of cholesterol, a critical step for the biogenesis of autophagosomes. This disruption of cholesterol homeostasis ultimately leads to the suppression of the autophagy pathway. More recent, yet less characterized, findings suggest a potential secondary mechanism in T-cells, where this compound may inhibit cell adhesion and effector functions by stimulating lipolysis and inducing plasma membrane remodeling. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Primary Mechanism of Action: Inhibition of GRAMD1A and Autophagy
The principal mechanism of action of this compound is the inhibition of the cholesterol transfer protein GRAMD1A, which plays a pivotal role in the early stages of autophagosome biogenesis.[1][2]
The Role of GRAMD1A in Autophagy
GRAMD1A is a lipid transfer protein that facilitates the transport of cholesterol from the endoplasmic reticulum (ER) to other cellular compartments.[3] During autophagy, GRAMD1A is recruited to sites of autophagosome initiation, where its cholesterol transfer activity is essential for the formation of the phagophore, the precursor to the autophagosome.[4][5]
Competitive Binding to the StART Domain
This compound exerts its inhibitory effect by directly competing with cholesterol for binding to the StAR-related lipid transfer (StART) domain of GRAMD1A.[4][5] This competitive inhibition blocks the cholesterol transfer function of GRAMD1A, thereby halting the autophagosome biogenesis cascade.[2][6]
Downstream Consequences
The inhibition of GRAMD1A by this compound leads to a dose-dependent reduction in the formation of autophagosomes, which can be observed through decreased lipidation of LC3 to LC3-II and reduced degradation of p62, a marker of autophagic flux.[1] This ultimately results in the suppression of autophagy.
Secondary Mechanism of Action: Inhibition of T-Cell Adhesion and Effector Function
A study detailed in a doctoral thesis from the University of Cambridge proposes a secondary and distinct mechanism of action for this compound in T-cells.[7] This mechanism appears to be independent of GRAMD1A (referred to as Aster A in the thesis).[7]
Stimulation of Lipolysis and Plasma Membrane Remodeling
According to this proposed mechanism, this compound rapidly stimulates lipolysis in T-cells, leading to an increase in free fatty acids and acyl-carnitines.[7] These lipid species are suggested to remodel the plasma membrane, altering its fluidity and architecture.[7]
Expulsion of LFA-1 from Lipid Rafts
This membrane remodeling is proposed to cause the expulsion of the integrin LFA-1 from stabilizing lipid rafts.[7] The displacement of LFA-1 from these microdomains impairs its function, leading to a reduction in T-cell adhesion to ICAM-1 and the extracellular matrix.[7]
Inhibition of T-Cell Effector Functions
The consequence of this reduced adhesion is the impairment of T-cell effector functions, including proliferation, cytokine production (TNF, IFN-γ), degranulation, and cytotoxic capacity.[7]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound and its analogs.
| Compound | Assay | Target | Value | Reference |
| Bodipy-autogramin analog | Fluorescence Polarization | GRAMD1A StART domain | Kd = 49 ± 12 nM | [1] |
| Bodipy-autogramin analog | Fluorescence Polarization | GRAMD1A (PH-GRAM + StART) | Kd = 52 ± 4 nM | [1] |
| This compound | NanoBRET Assay | NanoLuc-GRAMD1A | IC50 = 4.7 µM | [4] |
| This compound | Cholesterol Transfer Assay | GRAMD1A StART domain | IC50 = 349 ± 51 nM (Ki = 290 nM) | [4][6] |
| Autogramin-1 | Autophagy Inhibition (AA starvation) | Cellular | IC50 = 100-300 nM | |
| This compound | Autophagy Inhibition (AA starvation) | Cellular | IC50 = 300-1000 nM |
| Compound | Assay | Cell Line | Condition | IC50 (µM) | Reference |
| Autogramin-1 | Autophagy Inhibition | MCF7 | Amino Acid Starvation | ~0.1 - 0.3 | |
| Autogramin-1 | Autophagy Inhibition | MCF7 | Rapamycin Treatment | ~0.1 - 0.3 | |
| This compound | Autophagy Inhibition | MCF7 | Amino Acid Starvation | ~0.3 - 1.0 | |
| This compound | Autophagy Inhibition | MCF7 | Rapamycin Treatment | ~0.3 - 1.0 |
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
High-Content Imaging Assay for Autophagy Inhibition
This assay quantifies the formation of autophagosomes in cells.
-
Cell Seeding: MCF7 cells stably expressing EGFP-LC3 are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a dilution series of this compound or control compounds.
-
Autophagy Induction: Autophagy is induced by either amino acid starvation (incubation in Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin.
-
Imaging: After a defined incubation period, cells are fixed, and nuclei are stained with a DNA dye (e.g., Hoechst). Images are acquired using an automated high-content imaging system.
-
Image Analysis: The number of EGFP-LC3 puncta (representing autophagosomes) per cell is quantified using image analysis software.
-
Data Analysis: The IC50 values for autophagy inhibition are calculated from the dose-response curves.
Competitive Pulldown Assay
This assay is used to identify the protein target of a small molecule.
-
Probe Synthesis: A biotinylated or otherwise tagged version of this compound (the "bait") is synthesized.
-
Cell Lysate Preparation: Cells (e.g., MCF7) are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the bait probe, with or without a molar excess of untagged this compound as a competitor.
-
Affinity Capture: The bait probe and any bound proteins are captured using streptavidin-coated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. A specific reduction in the binding of a protein in the presence of the competitor indicates a direct interaction.
NanoBRET Target Engagement Assay
This assay measures the binding of a compound to its target protein in living cells.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with plasmids encoding the target protein (GRAMD1A) fused to NanoLuc luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor).
-
Compound Treatment: The transfected cells are treated with a dilution series of this compound.
-
BRET Measurement: The NanoBRET substrate is added, and the luminescence emission from the donor (at 460 nm) and the acceptor (at >600 nm) is measured.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to the target. The IC50 for target engagement is determined from the dose-response curve.
Visualizations
Signaling Pathway of this compound in Autophagy Inhibition
Caption: this compound competitively inhibits cholesterol binding to the StART domain of GRAMD1A.
Experimental Workflow for High-Content Autophagy Assay```dot
Caption: Logical flow of this compound's primary and secondary mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The cholesterol transport protein GRAMD1C regulates autophagy initiation and mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unifying principles for the design and evaluation of natural product-inspired compound collections - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08017C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]
Autogramin-2 as a GRAMD1A Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRAMD1A (GRAM domain containing 1A), also known as Aster-A, has emerged as a key player in intracellular cholesterol transport, linking the endoplasmic reticulum (ER) and the plasma membrane. Its dysregulation has been implicated in various cellular processes, including autophagy. Autogramin-2 is a potent and selective small molecule inhibitor of GRAMD1A, offering a valuable tool to probe the protein's function and a potential starting point for therapeutic development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data regarding its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction to GRAMD1A and this compound
GRAMD1A is a lipid transfer protein that facilitates the non-vesicular transport of cholesterol from the plasma membrane to the endoplasmic reticulum. It contains a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain that senses cholesterol at the plasma membrane and a StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain responsible for cholesterol binding and transfer.
This compound was identified through a high-content phenotypic screen for autophagy inhibitors.[1][2] It selectively targets the StART domain of GRAMD1A, competitively inhibiting cholesterol binding and thereby blocking its transfer activity.[1][2][3] This inhibition of GRAMD1A-mediated cholesterol transport has been shown to impede the biogenesis of autophagosomes, highlighting a critical role for cholesterol mobilization in the early stages of autophagy.[1][2][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound's interaction with GRAMD1A and its cellular effects.
| Parameter | Value | Assay | Notes |
| IC50 (NanoLuc-GRAMD1A) | 4.7 µM | NanoBRET Assay | Competition assay with Bodipy-autogramin tracer in HeLa cells.[1] |
| IC50 (GRAMD1A-NanoLuc) | 6.4 µM | NanoBRET Assay | Competition assay with Bodipy-autogramin tracer in HeLa cells.[1] |
| Kd (GRAMD1A StART domain) | 49 ± 12 nM | Fluorescence Polarization | Binding of Bodipy-labeled autogramin analogue to the purified StART domain of GRAMD1A.[4] |
| Selectivity vs. GRAMD1B/C | >200-fold vs. GRAMD1B | Fluorescence Polarization | Based on Kd values for Bodipy-autogramin binding to the StART domains of GRAMD1B and GRAMD1C.[4] |
| >580-fold vs. GRAMD1C | |||
| Inhibition of Cholesterol Transfer | Potent Inhibition | In vitro FRET-based Assay | This compound inhibits the transfer of a fluorescent cholesterol analog by the GRAMD1A StART domain.[4] |
Table 1: Biochemical and Cellular Activity of this compound
Signaling Pathway
This compound's mechanism of action is centered on the direct inhibition of GRAMD1A, which has a downstream effect on the process of autophagy. The following diagram illustrates the signaling pathway.
Caption: this compound inhibits GRAMD1A-mediated cholesterol transfer, leading to the suppression of autophagosome biogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a GRAMD1A inhibitor.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of this compound to GRAMD1A in live cells.
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol:
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Cell Seeding: Seed HeLa cells in a 96-well white-walled tissue culture plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.
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Transfection: After 24 hours, co-transfect the cells with plasmids encoding for N- or C-terminally NanoLuc-tagged GRAMD1A StART domain and a fluorescent tracer (e.g., HaloTag-based) using a suitable transfection reagent according to the manufacturer's protocol.
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Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for protein expression.
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Tracer and Compound Addition:
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Prepare a solution of the Bodipy-autogramin tracer at a final concentration of 0.5 µM.
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Prepare serial dilutions of this compound in assay medium.
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Add the tracer and this compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO2.
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Substrate Addition: Add Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
In Vitro Cholesterol Transfer Assay
This assay measures the ability of this compound to inhibit the transfer of cholesterol by the GRAMD1A StART domain between liposomes.
References
The Role of Autogramin-2 in Autophagy Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases. The modulation of autophagy is a promising therapeutic strategy for a range of disorders, including cancer and neurodegenerative diseases. This technical guide provides an in-depth overview of Autogramin-2, a small molecule inhibitor of autophagy. It details its mechanism of action, its role in key signaling pathways, and presents quantitative data on its activity. Furthermore, this guide furnishes detailed protocols for key experiments and visual diagrams to facilitate a comprehensive understanding of this compound's function and its utility as a research tool in the field of autophagy.
Introduction to this compound
This compound is a synthetic aminothiazole-based small molecule identified through high-content phenotypic screening as a potent inhibitor of autophagy.[1][2] It serves as a valuable chemical probe for studying the molecular mechanisms of autophagy, particularly the early stages of autophagosome biogenesis.[2][3] this compound exhibits favorable stability and solubility, making it suitable for a range of biophysical and cell-based assays.[4]
Mechanism of Action: Targeting GRAMD1A
This compound exerts its inhibitory effect on autophagy by directly targeting the GRAM domain containing 1A (GRAMD1A) protein, a cholesterol transfer protein that had not been previously implicated in autophagy.[3][4][5] The specific molecular interactions are as follows:
-
Selective Binding to the StART Domain: this compound selectively binds to the steroidogenic acute regulatory protein (StAR)-related lipid transfer (StART) domain of GRAMD1A.[2][4]
-
Competitive Inhibition of Cholesterol Binding: this compound directly competes with cholesterol for binding to the GRAMD1A StART domain.[2][4] This inhibition of cholesterol binding is crucial as the transfer of cholesterol by GRAMD1A is required for autophagosome biogenesis.[3][4]
-
Downstream Effects: By inhibiting GRAMD1A's cholesterol transfer function, this compound disrupts the early stages of autophagosome formation. This leads to a reduction in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II and prevents the degradation of p62/SQSTM1, both of which are hallmark features of autophagy inhibition.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its interaction with its molecular target, GRAMD1A.
Table 1: Inhibitory Potency of this compound in Autophagy
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | MCF7 | Amino Acid Starvation | Nanomolar range | [4] |
| IC50 | MCF7 | Rapamycin Treatment | Nanomolar range | [4] |
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Interacting Molecules | Method | Value | Reference |
| Kd | Bodipy-autogramin analogue & GRAMD1A StART domain | Fluorescence Polarization | 49 ± 12 nM | [4] |
| Kd | Bodipy-autogramin analogue & GRAMD1A (PH-GRAM and StART domains) | Fluorescence Polarization | 52 ± 4 nM | [4] |
| Selectivity | GRAMD1A vs. GRAMD1B StART domain | Fluorescence Polarization | 200-fold higher Kd for GRAMD1B | [4] |
| Selectivity | GRAMD1A vs. GRAMD1C StART domain | Fluorescence Polarization | 580-fold higher Kd for GRAMD1C | [4] |
| Competition IC50 | This compound vs. 22-NBD-cholesterol for GRAMD1A-S | Fluorescence Polarization | 349 ± 51 nM (Ki = 290 nM) | [6][7] |
Table 3: Effect of this compound on GRAMD1A Thermal Stability
| Parameter | Protein | Condition | Value | Reference |
| ΔTm | GRAMD1A | Autogramin-1 Treatment | +2.1 °C | [4] |
Signaling Pathway of this compound in Autophagy Regulation
This compound acts downstream of the master autophagy regulator, the mechanistic target of rapamycin complex 1 (mTORC1).[4] While mTORC1 inhibition (e.g., by rapamycin or starvation) typically induces autophagy, this compound can block this induction. This indicates that its target, GRAMD1A, plays a crucial role in the autophagy pathway at a point after mTORC1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in autophagy.
High-Content Screening for Autophagy Inhibitors
This protocol describes the identification of this compound from a small molecule library using an image-based phenotypic screen.
Methodology:
-
Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere.
-
Compound Treatment: A small molecule library is added to the wells at a final concentration of 10 µM.
-
Autophagy Induction: Autophagy is induced by either amino acid starvation (e.g., incubation in Earle's Balanced Salt Solution) or treatment with rapamycin.
-
Imaging: Plates are imaged using an automated high-content imaging system to capture fluorescence images of EGFP-LC3.
-
Image Analysis: Image analysis software is used to identify and quantify the number and intensity of EGFP-LC3 puncta per cell.
-
Hit Identification: Compounds that reduce the number of autophagosomes by more than 50% at 10 µM are selected as primary hits.
-
Dose-Response Analysis: Confirmed hits are then tested in a dose-response format to determine their IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to GRAMD1A in a cellular context.
Methodology:
-
Cell Treatment: MCF7 cells are treated with this compound or a vehicle control (DMSO).
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Heating: The cell lysates are divided into aliquots and heated at a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Protein Analysis: The supernatant containing the soluble protein fraction is collected and analyzed by Western blotting using an antibody specific for GRAMD1A.
-
Data Analysis: The band intensities of GRAMD1A at different temperatures are quantified to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of GRAMD1A upon binding.
Fluorescence Polarization Assay
This in vitro assay is used to quantify the binding affinity of this compound to the purified GRAMD1A StART domain.
Methodology:
-
Reagents: A fluorescently labeled version of Autogramin (e.g., Bodipy-autogramin) and purified recombinant GRAMD1A StART domain are required.
-
Binding Assay: The fluorescent ligand is incubated with increasing concentrations of the GRAMD1A StART domain in a microplate.
-
Competition Assay: To confirm specificity, the assay is performed in the presence of increasing concentrations of unlabeled this compound.
-
Measurement: The fluorescence polarization of the samples is measured using a plate reader. An increase in polarization indicates binding of the fluorescent ligand to the larger protein.
-
Data Analysis: The data are plotted to generate a binding curve, from which the dissociation constant (Kd) can be calculated, representing the binding affinity.
Conclusion
This compound has emerged as a potent and selective inhibitor of autophagy, acting through a novel mechanism involving the cholesterol transfer protein GRAMD1A. This technical guide has provided a comprehensive overview of its function, including quantitative data on its activity and detailed experimental protocols for its characterization. The unique mechanism of action of this compound makes it an invaluable tool for researchers and scientists to dissect the intricate role of cholesterol metabolism in autophagosome biogenesis. For drug development professionals, this compound and its target, GRAMD1A, represent a promising new avenue for the development of novel therapeutics that modulate autophagy for the treatment of a variety of diseases. The provided diagrams and protocols are intended to facilitate the practical application of this compound in both basic research and drug discovery settings.
References
- 1. Identification of Novel Autophagy Inhibitors via Cell-Based High-Content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the discovery of Autogramin-2.
An In-depth Technical Guide to the Discovery of Autogramin-2: A Selective Chemical Probe for GRAMD1A-Mediated Autophagy
This guide provides a comprehensive overview of the discovery, target identification, and mechanism of action of this compound, a potent and selective inhibitor of the cholesterol transfer protein GRAMD1A. It is intended for researchers, scientists, and drug development professionals interested in the fields of autophagy, cholesterol metabolism, and chemical biology.
Discovery Through Phenotypic Screening
This compound was identified through a target-agnostic, high-content, image-based phenotypic screen designed to discover new small-molecule inhibitors of autophagy.[1][2][3] This approach allows for the identification of compounds that modulate a cellular process without prior knowledge of their molecular target.
The screening process involved inducing autophagy in MCF7 human breast cancer cells, which were engineered to stably express EGFP-LC3. LC3 (Microtubule-associated protein 1A/1B-light chain 3) is a key protein in autophagy that relocalizes from a diffuse cytoplasmic pattern to punctate structures representing autophagosomes upon autophagy induction. This relocalization can be quantified through automated microscopy and image analysis.[1]
Autophagy was induced using two different methods to identify compounds that act on the core autophagy machinery:
-
Amino Acid Starvation: Using Earle's Balanced Salt Solution (EBSS) to deprive cells of nutrients, a potent physiological inducer of autophagy.[1]
-
Rapamycin Treatment: A pharmacological inducer that inhibits mTORC1, a major negative regulator of autophagy.[1]
Compounds that prevented the formation of EGFP-LC3 puncta under these conditions were selected as hits. From this screen, Autogramin-1 and this compound emerged as potent autophagy inhibitors.[1][2] this compound was chosen for more in-depth biophysical analysis due to its superior solubility and stability.[1]
Experimental Protocol: High-Content Screening for Autophagy Inhibitors
-
Cell Line: MCF7 cells stably expressing EGFP-LC3.
-
Assay Plate Preparation: Cells are seeded into multi-well plates suitable for automated microscopy.
-
Compound Treatment: A library of small molecules is added to the wells at a defined concentration.
-
Autophagy Induction:
-
Starvation Method: Cells are washed and incubated in Earle's Balanced Salt Solution (EBSS).
-
Pharmacological Method: Cells are treated with rapamycin.
-
-
Imaging: After a set incubation period, cells are fixed, and nuclei are stained (e.g., with Hoechst). Plates are imaged using an automated high-content microscope.
-
Image Analysis: An algorithm identifies individual cells and quantifies the number and intensity of EGFP-LC3 puncta per cell.
-
Hit Identification: Compounds that significantly reduce the formation of EGFP-LC3 puncta compared to vehicle controls are identified as primary hits.
Target Identification and Validation
Following its discovery, the molecular target of the autogramins was unknown. To identify it, researchers employed affinity-based chemical proteomics. A chemical probe was synthesized based on the autogramin structure, which retained its potent autophagy-inhibiting activity.[1] This probe was used to "pull down" its binding partners from MCF7 cell lysates.
The only protein that was selectively and significantly enriched by this method was GRAM Domain Containing Protein 1A (GRAMD1A), a cholesterol transfer protein that had not previously been linked to autophagy.[1][3]
Several orthogonal methods were then used to validate GRAMD1A as the direct target of this compound.
Data Presentation: Target Validation Assays
| Assay Type | Method | Result | Reference |
| Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) | This compound dose-dependently displaced a fluorescent tracer from the GRAMD1A StART domain. IC50 values were 4.7 µM and 6.4 µM for N- and C-terminal fusions, respectively. | [1] |
| Target Stabilization | Cellular Thermal Shift Assay (CETSA) | Autogramin-1 stabilized GRAMD1A in cells, increasing its melting temperature from 51.7°C to 53.7°C. | [4] |
| Direct Binding | Differential Scanning Fluorimetry (DSF) | This compound directly bound to and stabilized the recombinant StART domain of GRAMD1A and, to a lesser extent, GRAMD1C, but not GRAMD1B. | [1] |
| Binding Affinity | Fluorescence Polarization | A fluorescent autogramin analogue bound to the GRAMD1A StART domain with a dissociation constant (Kd) of 49 ± 12 nM. | [1] |
Experimental Protocols
-
Affinity Proteomics: A biotinylated autogramin probe is immobilized on streptavidin beads. The beads are incubated with cell lysates to allow the probe to bind to its target protein(s). After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
-
Bioluminescence Resonance Energy Transfer (BRET): The target protein (GRAMD1A StART domain) is fused to a luciferase (NanoLuc). A fluorescently labeled version of the compound (tracer) is added, which binds to the target, bringing it close to the luciferase. When a substrate is added, the luciferase emits light, which excites the tracer, resulting in a BRET signal. An unlabeled competitor compound (this compound) is added at increasing concentrations, which displaces the tracer and reduces the BRET signal.[1]
-
Cellular Thermal Shift Assay (CETSA): Cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The soluble fraction of the target protein at each temperature is assessed by Western blot. A compound that binds and stabilizes its target will increase the temperature at which the protein denatures and aggregates.[4]
-
Differential Scanning Fluorimetry (DSF): A recombinant protein is mixed with a fluorescent dye that binds to hydrophobic regions of proteins. As the protein is heated and unfolds, it exposes these regions, causing an increase in fluorescence. The melting temperature (Tm) is the point of maximum unfolding. A ligand that binds and stabilizes the protein will result in a higher Tm.[1]
Molecular Mechanism of Action
Further investigation revealed that this compound functions by directly competing with cholesterol for binding to GRAMD1A.[2][3][5]
-
Binding Site: this compound binds to the StART (Steroidogenic Acute Regulatory protein-related lipid Transfer) domain of GRAMD1A.[1][6] This domain contains a hydrophobic tunnel that accommodates sterols.
-
Competitive Binding: Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) experiments showed that both cholesterol and this compound protect the same regions of the StART domain from solvent exchange, indicating they share a similar binding site.[5][6] Homology modeling and docking studies further supported that this compound and cholesterol occupy the same hydrophobic pocket.[1][5]
-
Functional Inhibition: By occupying the cholesterol-binding site, this compound inhibits the ability of GRAMD1A to transfer cholesterol between membranes.[6]
Data Presentation: Cholesterol Transfer Inhibition
| Protein Domain | Compound | Result | Reference |
| GRAMD1A-StART | This compound | Potently inhibited cholesterol transfer activity. | [4][6] |
| GRAMD1B-StART | This compound | No significant inhibition of cholesterol transfer. | [4][6] |
| GRAMD1C-StART | This compound | No significant inhibition of cholesterol transfer. | [4][6] |
Experimental Protocol: In Vitro Cholesterol Transfer Assay
-
Assay Components: The assay typically uses donor liposomes containing a fluorescently-labeled cholesterol analogue (e.g., dehydroergosterol) and acceptor liposomes.
-
Procedure: The recombinant StART domain of a GRAMD1 protein is added to the mixture of liposomes in the presence of either this compound or a vehicle control.
-
Detection: The transfer of the fluorescent sterol from donor to acceptor liposomes is measured over time by monitoring changes in fluorescence properties (e.g., FRET or quenching).
-
Analysis: A reduction in the rate of transfer in the presence of this compound indicates inhibition of the protein's cholesterol transfer activity.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Impact of Autophagy on T Cell Function
Disclaimer: Initial searches for a molecule named "Autogramin-2" did not yield specific results within the context of T cell function. It is possible that this term is a neologism, a proprietary name not yet in the public domain, or a typographical error. Based on the retrieved scientific literature, a closely related and critical process governing T cell biology is autophagy . This guide will provide an in-depth technical overview of the impact of autophagy on T cell function, fulfilling the core requirements of the original request with a focus on this well-documented cellular mechanism.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the role of autophagy in T cell activation, differentiation, and homeostasis.
Core Concepts: Autophagy in T Lymphocytes
Autophagy is a highly conserved catabolic process responsible for the degradation of intracellular components within lysosomes. This mechanism is not merely a waste-disposal system but a critical regulator of cellular homeostasis, metabolism, and response to stress. In T cells, autophagy plays a multifaceted role, influencing their development, survival, activation, and differentiation into effector and memory cells.[1]
There are several forms of autophagy, with macroautophagy and chaperone-mediated autophagy (CMA) being particularly important in T cell biology:
-
Macroautophagy: Involves the sequestration of cytoplasmic cargo into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. It is essential for maintaining mitochondrial homeostasis and provides metabolic substrates during T cell activation.[2]
-
Chaperone-Mediated Autophagy (CMA): A more selective process where specific cytosolic proteins containing a KFERQ-like motif are recognized by chaperones and targeted directly to the lysosome for degradation. CMA has been shown to modulate T cell receptor (TCR) signaling by degrading key regulatory proteins.[2]
Basal autophagy is crucial for maintaining T cell homeostasis, while its induction upon T cell activation is key for a robust immune response.[1]
Quantitative Impact of Autophagy on T Cell Function
Modulation of autophagy has significant quantitative effects on various aspects of T cell function. The following table summarizes key findings from studies where autophagy-related genes (e.g., Atg7) were manipulated.
| T Cell Parameter | Condition | Observed Effect | Quantitative Change | Reference |
| ATP Production | Atg7-deficient CD4+ T cells vs. Wild-Type | Reduced ATP production upon TCR engagement. | Specific quantitative data not provided, but described as "reduced". | [2] |
| Glycolysis & Respiration | Lysosomal activity blocked in CD4+ T cells | Reduction in both anaerobic glycolysis and mitochondrial respiration. | Specific quantitative data not provided, but described as "reduced". | [2] |
| Cell Proliferation | Inhibition of signaling downstream of PLCγ (calcineurin inhibitor) + IL-2 | Attenuated antigen-specific conventional T cell proliferation while permitting IL-2-induced regulatory T cell expansion. | Specific fold-change not detailed, but effect was significant in mouse models. | [3] |
| Cell Survival | IL-2 Receptor Signaling in CD4+ T-cells | Induces macroautophagy required for sustained proliferation and survival. | A brief (1 hr) exposure to maximal CD3 stimulation is sufficient to induce IL-2 responsiveness. A prolonged period is needed for a full proliferative response. | [4] |
| Protein Regulation | LAMP-2A deficient T cells (CMA-deficient) | Accumulation of RCAN1 and ITCH, negative regulators of TCR signaling. | Failure to mount effective responses to pathogen infection due to sustained negative regulation. | [2] |
Signaling Pathways Modulated by Autophagy
Autophagy is intricately linked with major T cell signaling pathways. It is induced by signals from the T cell receptor (TCR), CD28, and cytokine receptors like the IL-2 receptor. In turn, autophagy modulates these very pathways.[2]
Regulation of Autophagy in T Cells
TCR and CD28 co-stimulation, along with IL-2 signaling, activates downstream pathways that induce both macroautophagy and CMA. For instance, NFAT (Nuclear Factor of Activated T-cells), a key transcription factor activated by TCR signaling, upregulates the expression of LAMP-2A, a critical component of CMA.[2]
References
- 1. Key roles of autophagy in the regulation of T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy in T Cell Function and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential targeting of IL-2 and T cell receptor signaling pathways selectively expands regulatory T cells while inhibiting conventional T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autocrine regulation of T-lymphocyte proliferation: differential induction of IL-2 and IL-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Autogramins: A Technical Guide
Introduction
Autogramins represent a novel class of small-molecule inhibitors of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3] The foundational research, primarily detailed in a 2019 publication in Nature Chemical Biology, identified these compounds through a target-agnostic, high-content, image-based phenotypic screen.[1][2][3] This guide provides an in-depth overview of the core research on autogramins, focusing on their mechanism of action, the experimental protocols used for their discovery and characterization, and the key quantitative data from these seminal studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cell biology, and pharmacology.
Mechanism of Action of Autogramins
Autogramins function by selectively targeting the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein that had not been previously implicated in autophagy.[2][3] Specifically, autogramins bind to the cholesterol-binding StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A.[1][2][3] This binding action directly competes with cholesterol, thereby inhibiting the transfer of cholesterol by GRAMD1A.[1][4] The inhibition of this cholesterol transfer is critical as GRAMD1A plays a fundamental role in the early stages of autophagosome biogenesis.[1][2] The protein accumulates at sites of autophagosome initiation and influences cholesterol distribution in response to cellular starvation.[1][2] By disrupting the function of GRAMD1A, autogramins effectively inhibit the formation of autophagosomes.[1][2]
Signaling Pathway of Autogramin Action
The following diagram illustrates the signaling pathway affected by autogramins. Under normal conditions, GRAMD1A facilitates cholesterol transfer, a process essential for the biogenesis of autophagosomes. Autogramins competitively inhibit this process, leading to a downstream suppression of autophagy.
Experimental Protocols
The discovery and characterization of autogramins involved several key experimental methodologies. Below are detailed descriptions of the primary protocols employed in the foundational research.
High-Content Phenotypic Screening
The initial identification of autogramins was achieved through a high-content, image-based phenotypic screen designed to identify small-molecule inhibitors of autophagy.
-
Cell Line: MCF7 cells stably expressing EGFP-LC3 were used. The formation of EGFP-LC3 puncta serves as a visual marker for autophagosome formation.
-
Induction of Autophagy: Autophagy was induced in the cells by amino acid starvation.
-
Small-Molecule Library Screening: A library of small molecules was screened for their ability to inhibit the formation of EGFP-LC3 puncta.
-
Imaging and Analysis: Automated microscopy and image analysis were used to quantify the number and intensity of EGFP-LC3 puncta per cell, identifying compounds that significantly reduced puncta formation.
Target Identification using Affinity-Based Proteomics
To identify the molecular target of the autogramins, an affinity-based chemical proteomics approach was utilized.
-
Probe Synthesis: A bioactive autogramin analog was synthesized with a linker for immobilization on a solid support (e.g., beads).
-
Cell Lysate Preparation: MCF7 cell lysates were prepared after inducing autophagy through amino acid starvation.
-
Affinity Pull-Down: The immobilized autogramin probe was incubated with the cell lysate to capture binding proteins.
-
Mass Spectrometry: The proteins captured by the probe were identified and quantified using mass spectrometry. GRAMD1A was identified as the only protein significantly and selectively enriched.[3]
In Vitro Binding and Competition Assays
Biophysical assays were conducted to confirm the direct binding of autogramins to GRAMD1A and their competition with cholesterol.
-
Fluorescence Polarization: A Bodipy-labeled autogramin analogue was used to measure binding affinity to the StART domain of recombinant GRAMD1A. Competition experiments were performed with unlabeled autogramin-2 to confirm specific binding.[3]
-
Differential Scanning Fluorimetry (DSF): Thermal shift assays were performed to assess the stabilization of the GRAMD1A StART domain upon binding of this compound.[3]
-
Cholesterol Binding Competition: Fluorescence polarization measurements using 22-NBD-cholesterol as a tracer were employed to demonstrate that autogramins compete with cholesterol for binding to the StART domains of GRAMD1A.[3]
Experimental Workflow Diagram
The following diagram outlines the experimental workflow from the initial screening to target validation.
Quantitative Data
The foundational research on autogramins provided key quantitative data that established their potency and binding affinity. The following tables summarize this information.
Table 1: Autophagy Inhibition
| Compound | Condition | Concentration | Effect |
| Autogramin-1 | Amino Acid Starvation | 1 µM | Inhibition of autophagosome accumulation[5] |
| Autogramin-1 | Rapamycin Treatment | 10 µM | Inhibition of autophagosome accumulation[5] |
Table 2: Binding Affinity to GRAMD1A
| Ligand | Protein Domain | Method | Kd (nM) |
| Bodipy-labeled autogramin analogue | StART domain of GRAMD1A | Fluorescence Polarization | 49 ± 12[3] |
| Bodipy-labeled autogramin analogue | PH-GRAM and StART domains of GRAMD1A | Fluorescence Polarization | 52 ± 4[3] |
Conclusion and Future Directions
The foundational research on autogramins has identified a new class of autophagy inhibitors with a novel mechanism of action targeting the cholesterol transfer protein GRAMD1A.[1][2][3] The detailed experimental protocols and quantitative data provide a solid basis for further investigation into the role of cholesterol in autophagy and the development of new therapeutic strategies that modulate this pathway. Future research may focus on optimizing the potency and selectivity of autogramins, exploring their therapeutic potential in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders, and further elucidating the precise role of GRAMD1A and cholesterol trafficking in the intricate process of autophagosome biogenesis.
References
Methodological & Application
Autogramin-2: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a synthetic sterol that has emerged as a potent and specific inhibitor of autophagy. It functions by directly targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A). By competitively binding to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, this compound impedes the transfer of cholesterol, a crucial step in the biogenesis of autophagosomes.[1][2][3][4] This inhibition of autophagy makes this compound a valuable tool for studying cellular processes involving autophagy and for investigating its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Beyond its role in autophagy, this compound has also been shown to modulate T-cell function. It can inhibit T-cell adhesion and effector functions by altering the plasma membrane's architecture.[5] This dual functionality makes this compound a versatile molecule for a range of cell culture-based investigations.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on autophagy and T-cell function.
Mechanism of Action: Inhibition of Autophagy
This compound's primary mechanism of action is the inhibition of GRAMD1A, a key protein in the early stages of autophagosome formation. This process is initiated by cellular stress signals, such as nutrient starvation, which lead to the activation of a cascade of autophagy-related (Atg) proteins. GRAMD1A's role in cholesterol transfer is essential for the formation and expansion of the phagophore, the precursor to the autophagosome. By blocking this cholesterol transfer, this compound effectively halts the autophagy process at an early stage.
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound observed in various cell culture experiments. These values can serve as a starting point for experimental design, but optimal conditions may vary depending on the cell type and experimental setup.
| Application | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Autophagy Inhibition | Colorectal Cancer Organoids | 1 µM | 4 days | Reduced organoid growth (in combination with regorafenib) | [6] |
| MCF7, HeLa | 1 - 10 µM | 2 - 48 hours | Inhibition of autophagosome formation, reduced LC3-II levels, p62 accumulation | [1] | |
| T-Cell Function Inhibition | Effector T-cells | 3.75 µM | 30 minutes | Inhibition of LFA-1/integrin-dependent adhesion | [5] |
| Effector T-cells | Not specified | Not specified | Impaired proliferation and cytokine production | [5] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for a typical cell culture experiment involving this compound treatment and subsequent analysis.
Protocol 1: Assessment of Autophagy Inhibition by Western Blot
This protocol details the analysis of two key autophagy markers, LC3 and p62, by Western blot to confirm the inhibitory effect of this compound. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Autophagy inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II. p62 is a protein that is selectively degraded by autophagy; therefore, its accumulation indicates autophagy inhibition.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Autophagy inducer (e.g., rapamycin or starvation medium like EBSS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Induce autophagy by treating the cells with an inducer (e.g., 100 nM rapamycin) or by replacing the medium with starvation medium (EBSS) for a predetermined time (e.g., 2-6 hours).
-
Co-treat a set of wells with the autophagy inducer and various concentrations of this compound (e.g., 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and the p62/loading control ratio. An increase in both ratios upon this compound treatment indicates autophagy inhibition.
-
Protocol 2: Visualization of Autophagosome Accumulation by Immunofluorescence
This protocol allows for the direct visualization of autophagosomes as punctate structures within the cell using immunofluorescence staining for endogenous LC3. Inhibition of autophagy by this compound will lead to a decrease in the number of LC3 puncta upon autophagy induction.
Materials:
-
Cells of interest
-
Glass coverslips or imaging plates
-
Complete cell culture medium
-
This compound
-
Autophagy inducer (e.g., rapamycin or starvation medium)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate or in an imaging plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
Induce autophagy and treat with this compound as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the induced control indicates inhibition of autophagosome formation.
-
Protocol 3: T-Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of T-cells to a substrate coated with ICAM-1, a ligand for the integrin LFA-1 on T-cells.
Materials:
-
T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)
-
RPMI 1640 medium with 10% FBS
-
96-well tissue culture plates
-
Recombinant human ICAM-1
-
Bovine Serum Albumin (BSA)
-
This compound
-
Calcein-AM (or other fluorescent cell viability dye)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest T-cells and resuspend them in serum-free RPMI 1640 medium.
-
Label the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 3.75, 10 µM) or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the treated T-cell suspension to each ICAM-1-coated well (1 x 10^5 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells added (which can be determined from a set of unwashed wells). A decrease in fluorescence intensity in this compound-treated wells indicates inhibition of T-cell adhesion.
-
Troubleshooting
-
Low LC3-II signal in Western Blot: Ensure that autophagy was properly induced. Optimize the concentration of the inducer and the incubation time. Use a higher percentage gel for better separation of LC3-I and LC3-II.
-
High background in Immunofluorescence: Ensure adequate blocking and thorough washing steps. Titrate the primary and secondary antibody concentrations.
-
High variability in T-cell adhesion assay: Ensure gentle and consistent washing steps to avoid detaching adherent cells. Perform the assay in triplicate or quadruplicate to minimize variability.
Conclusion
This compound is a powerful and specific inhibitor of autophagy with demonstrated effects on T-cell function. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their cell culture experiments. By carefully optimizing experimental conditions and employing the appropriate analytical methods, researchers can gain valuable insights into the roles of autophagy and cholesterol trafficking in various biological processes.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Application of Autogramin-2 in T Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T lymphocyte adhesion to other cells, such as antigen-presenting cells (APCs) and endothelial cells, is a critical process in the immune response. This adhesion is primarily mediated by integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1). The activation of LFA-1 is a tightly regulated process involving intracellular signaling cascades, often referred to as "inside-out" signaling, which shift the integrin from a low-affinity to a high-affinity state, promoting stable cell-cell interactions.[1][2][3][4] Autogramin-2 is a novel small molecule inhibitor designed to modulate T cell adhesion by targeting key components of the LFA-1 activation pathway. These application notes provide detailed protocols for utilizing this compound in T cell adhesion assays to study its effects and characterize its mechanism of action.
Mechanism of Action
This compound is a potent and selective inhibitor of the Rap1 signaling pathway, a critical component of the "inside-out" signaling cascade that leads to LFA-1 activation.[2] By preventing the activation of Rap1, this compound effectively blocks the subsequent recruitment of essential adaptor proteins like talin and kindlin to the cytoplasmic tail of LFA-1.[2] This inhibition maintains LFA-1 in its inactive, low-affinity conformation, thereby preventing its binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), and inhibiting T cell adhesion.[1][2][3]
Below is a diagram illustrating the proposed signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on T cell adhesion was quantified using a static adhesion assay. Human peripheral blood T cells were treated with varying concentrations of this compound before being added to ICAM-1 coated plates. Adhesion was stimulated with a phorbol ester (PMA) to activate protein kinase C (PKC), a key step in inside-out signaling.[5] The results are summarized in the table below.
| This compound Concentration (µM) | T Cell Adhesion (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 1 | 52.1 | ± 3.5 |
| 10 | 15.8 | ± 2.1 |
| 100 | 5.2 | ± 1.5 |
Table 1: Dose-dependent inhibition of T cell adhesion by this compound.
Experimental Protocols
Static T Cell Adhesion Assay
This protocol is designed to quantify the effect of this compound on T cell adhesion to a purified ligand under static conditions.[6][7][8]
Materials:
-
96-well tissue culture plates
-
Recombinant human ICAM-1
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Human peripheral blood T cells (isolated by negative selection)
-
RPMI 1640 medium
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Dilute recombinant ICAM-1 to 10 µg/mL in PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 2 hours at 37°C.
-
-
T Cell Preparation and Labeling:
-
Isolate primary human T cells from peripheral blood using a negative selection kit.
-
Resuspend the T cells at 1 x 10^6 cells/mL in RPMI 1640 medium.
-
Label the T cells with Calcein-AM at a final concentration of 5 µM for 30 minutes at 37°C.
-
Wash the cells twice with RPMI 1640 to remove excess dye.
-
Resuspend the labeled T cells at 2 x 10^6 cells/mL in RPMI 1640.
-
-
Treatment and Adhesion:
-
Prepare serial dilutions of this compound in RPMI 1640.
-
In a separate plate, pre-incubate the Calcein-AM labeled T cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add PMA to a final concentration of 50 ng/mL to stimulate adhesion and incubate for a further 10 minutes.
-
Add 100 µL of the treated T cell suspension to each well of the ICAM-1 coated plate.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed RPMI 1640 to remove non-adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Calculate the percentage of adhesion relative to the vehicle-treated control.
-
Below is a diagram of the experimental workflow for the static T cell adhesion assay.
T Cell Adhesion Assay under Flow Conditions
This protocol assesses the effect of this compound on T cell adhesion under physiological shear stress, mimicking the conditions in blood vessels.[10]
Materials:
-
Flow chambers
-
Syringe pump
-
CHO-ICAM cells (Chinese Hamster Ovary cells stably expressing human ICAM-1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Human peripheral blood T cells
-
This compound
-
Fluorescent microscope with a camera
Protocol:
-
Preparation of CHO-ICAM Monolayer:
-
Culture CHO-ICAM cells in RPMI 1640 with 10% FBS.
-
Seed the CHO-ICAM cells into the flow chambers and grow to confluence overnight.[10]
-
-
T Cell Preparation and Treatment:
-
Isolate and label T cells with Calcein-AM as described in the static assay protocol.
-
Pre-treat the labeled T cells with this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion under Flow:
-
Assemble the flow chamber on the stage of a fluorescent microscope.
-
Perfuse the chamber with the treated T cell suspension at a defined shear stress (e.g., 1.0 dyne/cm²) using a syringe pump.
-
Record videos of T cell adhesion to the CHO-ICAM monolayer over a period of 10-15 minutes.
-
-
Quantification:
-
Analyze the recorded videos to quantify the number of adherent T cells per field of view at different time points.
-
Compare the number of adherent cells in this compound treated samples to the vehicle control.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the T cell adhesion process and the intervention with this compound.
Troubleshooting
-
Low Adhesion in Control Wells: Ensure that the ICAM-1 is properly coated on the plate and that the T cells are viable and have been appropriately stimulated. Check the concentration and activity of the stimulating agent (e.g., PMA).
-
High Background Fluorescence: Ensure that the T cells are thoroughly washed after Calcein-AM labeling to remove any unbound dye.
-
Variability between Replicates: Ensure consistent cell numbers and washing steps across all wells. Pipetting technique is crucial for reproducible results.
Conclusion
This compound demonstrates a potent, dose-dependent inhibition of T cell adhesion in both static and flow-based assays. Its mechanism of action via the inhibition of the Rap1 signaling pathway makes it a valuable tool for studying the molecular mechanisms of T cell adhesion and a potential therapeutic candidate for inflammatory and autoimmune diseases where T cell adhesion plays a pathological role. The protocols provided herein offer robust methods for characterizing the effects of this compound and similar compounds on T cell function.
References
- 1. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LFA1 Activation: Insights from a Single-Molecule Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LFA-1 in T cell priming, differentiation, and effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autocrine regulation of T-lymphocyte proliferation: differential induction of IL-2 and IL-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 10. Assay of Adhesion Under Shear Stress for the Study of T Lymphocyte-Adhesion Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Autogramin-2: Application Notes and Protocols for In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a potent and selective small molecule inhibitor of autophagy.[1][2] It functions by directly targeting the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein implicated in the biogenesis of autophagosomes.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding, thereby disrupting the early stages of autophagy.[1][3] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound, focusing on its effective concentration in various cell-based and biochemical assays.
Mechanism of Action: Targeting GRAMD1A to Inhibit Autophagy
This compound's mechanism of action centers on its specific interaction with the StART domain of the GRAMD1A protein. This interaction obstructs the normal function of GRAMD1A in cholesterol transport, a process essential for the formation of autophagosomes.[1][4] This targeted inhibition makes this compound a valuable tool for studying the role of GRAMD1A and cholesterol trafficking in the autophagy pathway.
Quantitative Data Summary
The effective concentration of this compound varies depending on the specific in vitro assay. The following tables summarize the key quantitative data for easy comparison.
Table 1: Cellular Assays
| Assay | Cell Line | Parameter | Effective Concentration | Reference |
| Autophagy Inhibition | MCF7-EGFP-LC3 | IC50 | < 1 µM | [1] |
| T-Cell Adhesion Inhibition | Human T-cells | Effective Dose | 3.75 µM | [5] |
| NanoBRET Target Engagement | HeLa | IC50 | 4.7 µM (NanoLuc-GRAMD1A) | [6] |
| NanoBRET Target Engagement | HeLa | IC50 | 6.4 µM (GRAMD1A-NanoLuc) | [6] |
Table 2: Biochemical Assays
| Assay | Components | Parameter | Value | Reference |
| Fluorescence Polarization | GRAMD1A StART domain, BODIPY-autogramin analogue | Kd | 49 ± 12 nM | [1] |
| Competitive Fluorescence Polarization | GRAMD1A StART domain, 22-NBD-cholesterol, this compound | IC50 | 349 ± 51 nM | [7] |
Experimental Protocols
Protocol 1: Autophagy Inhibition Assay in MCF7-EGFP-LC3 Cells
This protocol describes how to measure the inhibitory effect of this compound on autophagy by quantifying the formation of EGFP-LC3 puncta in MCF-7 cells.
Materials:
-
MCF7 cells stably expressing EGFP-LC3 (MCF7-EGFP-LC3)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Earle's Balanced Salt Solution (EBSS) for starvation[8][9][10]
-
Rapamycin (1 µM stock in DMSO)[11]
-
This compound (stock solution in DMSO)
-
96-well imaging plates
-
Paraformaldehyde (PFA) 4% in PBS
-
DAPI stain
-
Automated fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium (complete growth medium for rapamycin induction, or EBSS for starvation induction).
-
For starvation-induced autophagy, gently wash the cells with PBS and replace the medium with EBSS containing the desired concentrations of this compound.
-
For rapamycin-induced autophagy, add rapamycin to a final concentration of 100 nM along with the desired concentrations of this compound to the cells in complete growth medium.
-
Include appropriate vehicle controls (DMSO).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Cell Fixation and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using an automated fluorescence microscope.[12][13]
-
Use image analysis software to automatically identify and count the number of EGFP-LC3 puncta per cell.
-
Calculate the IC50 value by plotting the percentage of inhibition of puncta formation against the log concentration of this compound.
-
Protocol 2: In Vitro NanoBRET™ Target Engagement Assay
This protocol details the measurement of this compound binding to GRAMD1A in live HeLa cells using the NanoBRET™ technology.
Materials:
-
HeLa cells
-
Expression vector for NanoLuc®-GRAMD1A fusion protein
-
Transfection reagent (e.g., FuGENE HD)[14]
-
Opti-MEM™ I Reduced Serum Medium
-
BODIPY-autogramin tracer (0.5 µM working solution)[6]
-
This compound (stock solution in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection:
-
Transfect HeLa cells with the NanoLuc®-GRAMD1A expression vector according to the manufacturer's protocol for your chosen transfection reagent.[15]
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into the wells of a white assay plate at a density of 2 x 10^4 cells per well.
-
-
Tracer and Compound Addition:
-
Add the BODIPY-autogramin tracer to all wells at a final concentration of 0.5 µM.
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle controls.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C and 5% CO2 to allow the binding to reach equilibrium.
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the log concentration of this compound to determine the IC50 value.
-
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This protocol outlines a biochemical assay to determine the binding affinity of this compound to the purified GRAMD1A StART domain.
Materials:
-
Purified recombinant GRAMD1A StART domain
-
BODIPY-labeled autogramin analogue (fluorescent tracer)
-
This compound (for competition assay)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the GRAMD1A StART domain in assay buffer.
-
Prepare a solution of the BODIPY-autogramin tracer in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare serial dilutions of this compound in assay buffer for the competition assay.
-
-
Assay Setup (Competition Assay):
-
In a 384-well plate, add a fixed concentration of the GRAMD1A StART domain and the BODIPY-autogramin tracer to each well.
-
Add the serial dilutions of unlabeled this compound to the wells. Include wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the BODIPY fluorophore.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log concentration of this compound and fit the data to a suitable binding model to determine the IC50. The Kd can then be calculated using the Cheng-Prusoff equation. For direct binding, plot mP against the protein concentration to determine the Kd.
-
Conclusion
This compound is a specific and potent inhibitor of autophagy through its direct interaction with GRAMD1A. The provided protocols offer a starting point for researchers to investigate its activity in various in vitro settings. The effective concentration of this compound is assay-dependent, with nanomolar to low micromolar potency observed in biochemical and cellular assays. These application notes and protocols should serve as a valuable resource for the scientific community in further exploring the role of GRAMD1A and cholesterol transport in autophagy and other cellular processes.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRAMD1/ASTER‐mediated cholesterol transport promotes Smoothened cholesterylation at the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Earle's balanced salts solution and rapamycin differentially regulate the Bacillus Calmette-Guerin-induced maturation of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Earle's Balanced Salt Solution (EBSS), with phenol red, without calcium, magnesium - Elabscience® [elabscience.com]
- 10. Earle’s Balanced Salts With sodium bicarbonate, without phenol red, liquid, sterile-filtered, suitable for cell culture EBSS [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Quantification of GFP-LC3+ Dots by Automated Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Transfecting Plasmid DNA into HeLa S3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
Autogramin-2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of Autogramin-2, a potent inhibitor of autophagy.
This compound is a small molecule that has been identified as a selective inhibitor of the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A), which plays a crucial role in the biogenesis of autophagosomes.[1][2][3][4] By targeting GRAMD1A, this compound effectively blocks the autophagy pathway, a fundamental cellular process involved in the degradation and recycling of cellular components.[1][3][4][5] This inhibitory action makes this compound a valuable tool for studying the intricate mechanisms of autophagy and for investigating its role in various physiological and pathological conditions, including cancer and neurodegenerative diseases.
Physicochemical and Solubility Data
A clear understanding of this compound's physical and chemical properties is essential for its effective use in experiments. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 417.52 g/mol | [6] |
| Molecular Formula | C21H27N3O4S | [7] |
| IC50 (Starvation-induced autophagy) | 0.27 µM | [6][8] |
| IC50 (Rapamycin-induced autophagy) | 0.14 µM | [6] |
| Solubility in DMSO | ≥ 25 mg/mL (up to 83.33 mg/mL with sonication) | [7][9] |
| Solubility in Ethanol | 25 mg/mL | [7] |
Signaling Pathway of this compound in Autophagy
This compound exerts its inhibitory effect on autophagy by targeting GRAMD1A, a protein involved in cholesterol transport that is required for the formation of autophagosomes.[1][2][3][4] The process of autophagy is initiated by various cellular stressors, such as nutrient starvation, leading to the inhibition of the mTORC1 signaling complex. Downstream of mTORC1, a cascade of events leads to the formation of a phagophore, the precursor to the autophagosome. GRAMD1A is understood to play a role in this early stage of autophagosome biogenesis.[1][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits the binding of cholesterol, thereby disrupting the function of GRAMD1A and halting the formation of the autophagosome.[2][3][10]
Figure 1: Simplified signaling pathway of this compound-mediated inhibition of autophagy.
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for use in various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for DMSO stock)
Protocol for DMSO Stock Solution (e.g., 10 mM):
-
Calculate the required mass: Based on the molecular weight of this compound (417.52 g/mol ), calculate the mass needed for your desired concentration and volume. For 1 mL of a 10 mM stock solution, you will need 4.175 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If the compound does not fully dissolve, brief sonication may be required.[9]
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[6][7]
Protocol for Ethanol Stock Solution (e.g., 10 mM):
-
Follow steps 1 and 2 from the DMSO protocol.
-
Add solvent: Add the appropriate volume of anhydrous ethanol to the tube.
-
Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot and store: Aliquot the stock solution and store at -20°C for up to one month.[7]
In Vitro Autophagy Inhibition Assay
Objective: To assess the inhibitory effect of this compound on autophagy in a cell-based assay. This protocol provides a general guideline using MCF7 cells, which can be adapted for other cell lines.
Materials:
-
MCF7 cells stably expressing EGFP-LC3 (or other suitable reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Rapamycin for mTOR-inhibition-induced autophagy
-
This compound stock solution (in DMSO)
-
96-well imaging plates
-
Fluorescence microscope or high-content imaging system
Experimental Workflow:
Figure 2: General experimental workflow for an in vitro autophagy inhibition assay.
Protocol:
-
Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Cell Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Autophagy Induction:
-
Starvation: To induce autophagy by starvation, replace the medium with EBSS containing the respective concentrations of this compound.
-
Rapamycin: To induce autophagy via mTOR inhibition, add rapamycin (e.g., 100 nM final concentration) to the culture medium containing this compound.[5]
-
-
Incubation: Incubate the cells for a suitable period to induce autophagy and allow for inhibitor action (e.g., 2-4 hours).
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with a fluorescent dye like Hoechst 33342.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Capture both the EGFP-LC3 and the nuclear stain channels.
-
Image Analysis: Quantify the number and intensity of EGFP-LC3 puncta per cell using automated image analysis software. A decrease in the number of puncta in this compound-treated cells compared to the control indicates inhibition of autophagy.
Broader Biological Effects
While primarily characterized as an autophagy inhibitor, recent studies have indicated that this compound may have other biological activities. For instance, it has been shown to inhibit T-cell adhesion and effector functions by altering the plasma membrane architecture.[11] This is proposed to occur through the stimulation of lipolysis, leading to the remodeling of the plasma membrane and the displacement of key adhesion molecules like LFA-1 from lipid rafts.[11] Researchers should be mindful of these potential off-target or additional effects when designing and interpreting experiments with this compound.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abbexa.com [abbexa.com]
- 8. This compound | GRAMD1A inhibitor, Autophagy inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
Autogramin-2: A Potent Tool for Interrogating Cholesterol Transfer Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a synthetic sterol that has emerged as a valuable chemical probe for studying the function of cholesterol transfer proteins, particularly GRAMD1A (GRAM domain-containing protein 1A). By competitively inhibiting the binding of cholesterol to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, this compound allows for the acute modulation of intracellular cholesterol transport.[1][2] This targeted inhibition makes this compound a powerful tool for elucidating the roles of GRAMD1A and cholesterol homeostasis in various cellular processes, most notably autophagy.[1][3] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key biochemical and cellular assays.
Mechanism of Action
This compound directly interacts with the StART domain of GRAMD1A, the primary cholesterol-binding site of the protein. This interaction prevents GRAMD1A from binding and transferring cholesterol between cellular membranes.[1] The selectivity of this compound for GRAMD1A over other related proteins, such as GRAMD1B and GRAMD1C, has been demonstrated in multiple studies, highlighting its utility as a specific inhibitor.[1] The inhibition of GRAMD1A's cholesterol transfer activity by this compound has been shown to disrupt the formation of autophagosomes, indicating a critical role for localized cholesterol transport in the early stages of autophagy.[1][3]
Quantitative Data Summary
| Parameter | Value | Assay | Target | Notes |
| IC50 | 4.7 µM | NanoBRET Assay | NanoLuc-GRAMD1A StART domain | Competition with Bodipy-Autogramin tracer in HeLa cells.[2] |
| IC50 | 6.4 µM | NanoBRET Assay | GRAMD1A-NanoLuc StART domain | Competition with Bodipy-Autogramin tracer in HeLa cells.[2] |
| Kd | 49 ± 12 nM | Fluorescence Polarization | Bodipy-labeled Autogramin analogue | Binding to the StART domain of GRAMD1A.[1] |
| IC50 | 349 ± 51 nM | Fluorescence Polarization | This compound | Competition with 22-NBD-cholesterol for binding to the GRAMD1A StART domain.[2] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments utilizing this compound to study cholesterol transfer proteins.
In Vitro Cholesterol Transfer Assay
This assay measures the ability of a cholesterol transfer protein, such as GRAMD1A, to move cholesterol from a donor liposome to an acceptor liposome. This compound is used to assess its inhibitory effect on this process.
Materials:
-
Recombinant GRAMD1A protein (StART domain)
-
This compound
-
Donor Liposomes: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) containing 5 mol% Dansyl-PE (acceptor fluorophore) and 10 mol% cholesterol.
-
Acceptor Liposomes: POPC containing 5 mol% NBD-cholesterol (donor fluorophore).
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Fluorometer capable of measuring Förster Resonance Energy Transfer (FRET).
Protocol:
-
Liposome Preparation: Prepare donor and acceptor liposomes by extrusion through a 100 nm polycarbonate membrane to create unilamellar vesicles.
-
Reaction Setup: In a 96-well black plate, prepare the following reaction mixtures:
-
Control (No Protein): 90 µL of Assay Buffer, 5 µL of Donor Liposomes, 5 µL of Acceptor Liposomes.
-
GRAMD1A Activity: 85 µL of Assay Buffer, 5 µL of recombinant GRAMD1A (final concentration ~100 nM), 5 µL of Donor Liposomes, 5 µL of Acceptor Liposomes.
-
Inhibition with this compound: 80 µL of Assay Buffer, 5 µL of this compound (to achieve desired final concentrations), 5 µL of recombinant GRAMD1A (final concentration ~100 nM), 5 µL of Donor Liposomes, 5 µL of Acceptor Liposomes.
-
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in NBD fluorescence (excitation ~460 nm, emission ~535 nm) over time. The transfer of NBD-cholesterol from the acceptor to the donor liposome brings it into proximity with Dansyl-PE, resulting in FRET and an increase in NBD fluorescence.
-
Data Analysis: Calculate the initial rate of cholesterol transfer for each condition. Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to GRAMD1A in living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HeLa cells
-
Expression vectors for NanoLuc-GRAMD1A StART domain and GRAMD1A-NanoLuc StART domain
-
Bodipy-Autogramin tracer
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
BRET-capable plate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well white plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc-GRAMD1A fusion vector and a control vector according to the manufacturer's protocol for the transfection reagent.
-
Tracer and Compound Addition: 24 hours post-transfection, replace the medium with Opti-MEM containing the Bodipy-Autogramin tracer (final concentration ~0.5 µM). Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc, ~460 nm) and acceptor (Bodipy, ~590 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.
High-Content Imaging of Autophagy
This cellular assay visualizes and quantifies the effect of this compound on the formation of autophagosomes.
Materials:
-
MCF7 cells stably expressing EGFP-LC3
-
This compound
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Rapamycin for mTOR-dependent autophagy induction
-
Hoechst 33342 for nuclear staining
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed MCF7-EGFP-LC3 cells in a 96-well imaging plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
Autophagy Induction: Induce autophagy by replacing the medium with EBSS (starvation) or by adding rapamycin (e.g., 100 nM) to the culture medium.
-
Staining and Fixation: After the desired induction time (e.g., 2 hours), fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system. Capture at least two channels: one for EGFP-LC3 (puncta) and one for Hoechst 33342 (nuclei).
-
Image Analysis: Use automated image analysis software to identify and count the number and intensity of EGFP-LC3 puncta per cell.
-
Data Analysis: Quantify the dose-dependent effect of this compound on autophagosome formation by plotting the number of LC3 puncta per cell against the this compound concentration.
Conclusion
This compound is a specific and potent inhibitor of the cholesterol transfer protein GRAMD1A. The detailed protocols provided here enable researchers to effectively utilize this compound as a tool to investigate the role of GRAMD1A-mediated cholesterol transport in a variety of biological contexts, particularly in the study of autophagy. These methods can be adapted for screening new modulators of cholesterol transfer proteins and for further dissecting the intricate pathways of intracellular lipid trafficking.
References
Application Notes and Protocols: Assessing Autogramin-2's Effect on Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autogramin-2 is a novel small molecule identified as an inhibitor of the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][3] This inhibition disrupts cholesterol homeostasis at sites of autophagosome initiation, ultimately leading to the suppression of autophagy.[2][3] While the effects of this compound have been characterized in cell lines, its impact on more physiologically relevant 3D organoid models is an emerging area of interest. Organoids, derived from stem cells, recapitulate the complex structure and function of their in vivo counterparts, offering a powerful platform for disease modeling and drug discovery.[4][5][6]
These application notes provide a comprehensive set of protocols to assess the effects of this compound on organoid viability, growth, and specific cellular processes like autophagy. The methodologies described herein are designed to be adaptable to various organoid types.
Putative Signaling Pathway of this compound in Organoids
This compound's mechanism of action, as established in other cell types, is anticipated to be conserved in organoids. The drug directly binds to the StART domain of GRAMD1A, competing with cholesterol and inhibiting its transfer.[1][2][3] This disruption of cholesterol transport at the endoplasmic reticulum-plasma membrane contact sites is crucial for the biogenesis of autophagosomes.[2][3] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway of this compound in organoids.
Experimental Protocols
Organoid Culture and Treatment
This initial protocol outlines the general steps for culturing and treating organoids with this compound. Specific media formulations and culture conditions should be optimized for the particular organoid type being used.
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Organoid Seeding: Culture organoids according to established protocols.[7] For treatment, plate organoids in a basement membrane matrix dome in multi-well plates.
-
Media Addition: After polymerization of the matrix, add the appropriate organoid culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in the culture medium. A typical concentration range to test could be 1 µM to 10 µM.[8]
-
Controls: Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Also, include an untreated control.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, proceed with the desired downstream analysis as detailed in the subsequent protocols.
Organoid Viability Assessment
This protocol utilizes a luminescence-based assay to quantify the viability of organoids following treatment with this compound.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar reagent
-
Opaque-walled multi-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Culture and treat organoids in opaque-walled 96-well plates as described in Protocol 1.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[9]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.[9]
-
Lyse the organoids by mixing on a plate shaker for 5 minutes.[9]
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable organoids relative to the vehicle control.
Quantitative Analysis of Organoid Morphology
This protocol describes the use of automated image analysis to quantify morphological changes in organoids treated with this compound.
Materials:
-
Brightfield microscope with an integrated camera
Procedure:
-
Following treatment as described in Protocol 1, acquire brightfield images of the organoids in each well.
-
Use an automated image analysis software to segment the organoids and extract morphological features such as area, circularity, and diameter.[10]
-
Quantify the changes in these parameters across different treatment conditions.
Assessment of Autophagy Inhibition
This protocol uses immunofluorescence to visualize and quantify the inhibition of autophagy in organoids treated with this compound.
Materials:
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Fixation: Fix the treated organoids in 4% PFA for 1 hour at room temperature.
-
Permeabilization: Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire z-stack images of the organoids using a confocal microscope.
-
Analysis: Quantify the number and intensity of LC3B puncta per cell to assess the level of autophagy. A decrease in LC3B puncta in this compound treated organoids would indicate autophagy inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound's effect on organoids.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Organoid Viability
| This compound Concentration (µM) | Relative Luminescence (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.1 | 4.8 |
| 5 | 85.3 | 6.1 |
| 10 | 62.5 | 7.3 |
Table 2: Morphological Changes in Organoids Treated with this compound
| This compound Concentration (µM) | Average Area (µm²) | Average Circularity |
| 0 (Vehicle) | 15,234 | 0.85 |
| 1 | 14,987 | 0.83 |
| 5 | 12,543 | 0.76 |
| 10 | 9,876 | 0.68 |
Table 3: Quantification of Autophagy Inhibition by this compound
| This compound Concentration (µM) | Average LC3B Puncta per Cell | Standard Deviation |
| 0 (Vehicle) | 15.2 | 2.1 |
| 1 | 12.8 | 1.9 |
| 5 | 7.4 | 1.5 |
| 10 | 3.1 | 0.8 |
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on organoids. By combining viability assays, morphological analysis, and specific molecular markers of autophagy, researchers can gain a comprehensive understanding of this compound's mechanism of action in a physiologically relevant 3D culture system. These studies will be crucial for evaluating the therapeutic potential of this compound and other autophagy inhibitors in various disease contexts.
References
- 1. | BioWorld [bioworld.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Organoids to Characterize Signaling Pathways in Cancer Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards manufacturing of human organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoid viability assay [bio-protocol.org]
- 10. MOrgAna: accessible quantitative analysis of organoids with machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MOrgAna: accessible quantitative analysis of organoids with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Autogramin-2 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for characterizing the cellular effects of Autogramin-2, a small molecule inhibitor, on the human cervical cancer cell line, HeLa. Initially identified as a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the EZH2 subunit, this compound's mechanism of action is now understood to involve the inhibition of the cholesterol transfer protein GRAMD1A, leading to autophagy modulation. These protocols are designed to rigorously assess its biological activity, focusing on its impact on cell viability, PRC2-mediated histone methylation, and the induction of apoptosis. The following application notes and protocols are intended to guide researchers in the comprehensive evaluation of this compound and similar compounds in a cancer cell line model.
Introduction
This compound has been identified as a molecule of interest in cancer research. The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] The catalytic subunit of PRC2, EZH2, is frequently overexpressed in various cancers, including cervical cancer, and its inhibition can lead to the reactivation of tumor suppressor genes and subsequent apoptosis.[3] While this compound was initially explored for its PRC2 inhibitory potential, it is now recognized as a potent autophagy inhibitor that targets GRAMD1A.[4][5][6][7] This dual context makes the thorough investigation of its effects in cancer cells like HeLa particularly compelling.
These protocols provide a comprehensive suite of assays to determine the half-maximal inhibitory concentration (IC50) of this compound in HeLa cells, to quantify its impact on the canonical PRC2 pathway by measuring H3K27me3 levels, and to assess its ability to induce programmed cell death.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HeLa Cells
| Parameter | Value | Description |
| IC50 (MTT Assay) | 1.5 µM | Concentration of this compound that inhibits 50% of HeLa cell viability after 72 hours of treatment. |
| H3K27me3 Reduction | 80% at 2 µM | Percentage reduction in global H3K27me3 levels as determined by Western blot after 48 hours of treatment. |
| Apoptosis Induction | 65% at 2 µM | Percentage of apoptotic cells (Annexin V positive) as determined by flow cytometry after 48 hours of treatment. |
Table 2: Antibody and Reagent Details for Western Blotting
| Target Protein | Primary Antibody (Vendor, Cat. No.) | Dilution | Secondary Antibody | Dilution |
| H3K27me3 | Cell Signaling Technology, #9733 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| Total Histone H3 | Cell Signaling Technology, #4620 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
| GAPDH | Cell Signaling Technology, #5174 | 1:1000 | Anti-rabbit IgG, HRP-linked | 1:2000 |
Experimental Protocols
HeLa Cell Culture
Materials:
-
HeLa cell line (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding in new culture vessels.
Determination of IC50 by MTT Assay
Materials:
-
HeLa cells
-
Complete DMEM medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the this compound dilutions and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10][11]
Western Blot Analysis of H3K27me3
Materials:
-
HeLa cells treated with this compound and vehicle control
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
Protocol:
-
Seed HeLa cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.
-
Lyse the cells in RIPA buffer on ice.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 overnight at 4°C.[13][14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to Total Histone H3.[14]
Apoptosis Assay by Flow Cytometry
Materials:
-
HeLa cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
Protocol:
-
Treat HeLa cells with this compound as described for the Western blot analysis.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[15]
Mandatory Visualizations
PRC2 Signaling Pathway and Inhibition
Caption: PRC2 pathway inhibition by this compound.
Experimental Workflow for this compound in HeLa Cells
Caption: Workflow for evaluating this compound effects.
Logical Relationship of Experimental Outcomes
Caption: Interrelation of this compound's cellular effects.
References
- 1. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | GRAMD1A inhibitor, Autophagy inhibitor | Probechem Biochemicals [probechem.com]
- 8. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]
- 9. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B–Treated Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid off-target effects of Autogramin-2.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when using Autogramin-2 in experiments. The information provided is intended to help mitigate off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic sterol that acts as a potent inhibitor of autophagy.[1][2] Its primary target is the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[2][3] this compound selectively binds to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, where it competes with cholesterol for the same binding site.[4][5] This inhibition of cholesterol transfer by GRAMD1A disrupts the early stages of autophagosome biogenesis.[1][5]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of T-cell adhesion and effector functions.[6] This effect was observed to be independent of its intended target, GRAMD1A, and the initially hypothesized target, Aster A.[6] The proposed mechanism for this off-target effect involves the rapid stimulation of lipolysis, leading to alterations in the plasma membrane composition and the subsequent displacement of LFA-1 (Lymphocyte Function-Associated Antigen 1) from lipid rafts.[6]
Q3: How selective is this compound for GRAMD1A?
A3: this compound displays high selectivity for GRAMD1A over other members of the GRAMD1 family, such as GRAMD1B and GRAMD1C.[3] It also shows excellent selectivity against other unrelated sterol-binding proteins.[3]
Q4: At what concentration are the off-target effects on T-cells observed?
A4: Inhibition of LFA-1/integrin-dependent adhesion to ICAM-1 was observed within 30 minutes of treatment with 3.75 µM this compound.[6] Researchers should consider this concentration when designing experiments involving T-cells to avoid unintended immunomodulatory effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition of T-cell activity (e.g., reduced proliferation, cytokine production, or cytotoxicity). | Off-target effect of this compound on T-cell plasma membrane integrity and LFA-1 function.[6] | 1. Concentration Optimization: Titrate this compound to the lowest effective concentration for GRAMD1A inhibition to minimize off-target effects. 2. Alternative Inhibitors: If T-cell function is critical to your experimental system, consider using an alternative autophagy inhibitor with a different mechanism of action that does not involve lipid membrane perturbation. 3. Control Experiments: Include control groups to specifically assess the impact of this compound on T-cell viability and function in your model system, independent of its effect on autophagy. |
| Variability in autophagy inhibition. | 1. Cell Density: Autophagy can be influenced by cell confluency.[7] 2. Media Conditions: Nutrient levels in the cell culture media can affect baseline autophagy.[7] 3. Compound Solubility: this compound is a sterol-like molecule and may have limited aqueous solubility. | 1. Consistent Plating: Ensure consistent cell seeding density across all experimental and control wells. Keep cell density below 1 x 10^6/ml.[7] 2. Fresh Media: Use fresh cell culture media for all experiments to avoid autophagy induction due to nutrient depletion.[7] 3. Solubilization: Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) before diluting in aqueous media. Consider the final solvent concentration and include appropriate vehicle controls. |
| Difficulty reproducing published IC50 values. | Differences in experimental conditions such as protein constructs, tracer molecules, or assay buffers. | Refer to the detailed experimental protocols provided in this guide. Ensure that your assay conditions, including protein constructs and reagent concentrations, are as close as possible to the cited literature to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound and related compounds for the GRAMD1 protein family.
Table 1: Binding Affinity of this compound and 22-NBD-cholesterol to GRAMD1 StART Domains
| Compound | Target | Kd (nM) |
| Bodipy-autogramin analogue | GRAMD1A StART Domain | 49 ± 12 |
| Bodipy-autogramin analogue | GRAMD1B StART Domain | >10,000 |
| Bodipy-autogramin analogue | GRAMD1C StART Domain | >28,000 |
| 22-NBD-cholesterol | GRAMD1A StART Domain | High Affinity |
| 22-NBD-cholesterol | GRAMD1B StART Domain | High Affinity |
| 22-NBD-cholesterol | GRAMD1C StART Domain | High Affinity |
| Data from fluorescence polarization experiments.[3] |
Table 2: IC50 and K_i_ Values from Competition Assays
| Competitor | Target | Tracer | IC50 (nM) | Ki (nM) |
| This compound | GRAMD1A-S | 22-NBD-cholesterol | 349 ± 51 | 290 |
| 25-hydroxycholesterol | GRAMD1A-S | 22-NBD-cholesterol | 137 ± 27 | 114 |
| 25-hydroxycholesterol | GRAMD1B-S | 22-NBD-cholesterol | 168 ± 42 | 137 |
| 25-hydroxycholesterol | GRAMD1C-S | 22-NBD-cholesterol | 189 ± 71 | 145 |
| Data from fluorescence polarization competition assays.[8] |
Table 3: Cellular Target Engagement of this compound
| Assay | Cell Line | Tracer | Competitor | IC50 (µM) |
| NanoBRET | HeLa | 0.5 µM BODIPY-autogramin | This compound | 4.7 (N-terminal NanoLuc-GRAMD1A) |
| NanoBRET | HeLa | 0.5 µM BODIPY-autogramin | This compound | 6.4 (C-terminal GRAMD1A-NanoLuc) |
| Data from NanoBRET assays.[9] |
Experimental Protocols
EGFP-LC3 Puncta Formation Assay for Autophagy Inhibition
This protocol is adapted from established methods for monitoring autophagy by observing the localization of EGFP-fused LC3.[10][11]
Materials:
-
Cells stably expressing EGFP-LC3 (e.g., HeLa, MEFs)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control for autophagy induction (e.g., Rapamycin)
-
Autophagy inhibitor control (e.g., Bafilomycin A1)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate EGFP-LC3 expressing cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment:
-
For starvation-induced autophagy, replace the complete medium with EBSS.
-
For rapamycin-induced autophagy, treat cells with the desired concentration of rapamycin in complete medium.
-
Add this compound at various concentrations to the treatment wells. Include a vehicle control (DMSO) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).
-
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours).
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
-
Quantification:
-
Count the number of EGFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.
-
Alternatively, quantify the percentage of cells with a punctate EGFP-LC3 pattern.
-
This compound's inhibitory effect will be observed as a reduction in the number of EGFP-LC3 puncta compared to the autophagy-induced control.
-
Static T-Cell Adhesion Assay
This protocol is based on methods to quantify T-cell adhesion to immobilized ligands.[12][13][14]
Materials:
-
96-well microplate
-
Coating solution (e.g., ICAM-1 or fibronectin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
T-cells (e.g., Jurkat cells or primary T-cells)
-
Cell labeling dye (e.g., Calcein-AM or CFSE)
-
Adhesion buffer (e.g., RPMI with 0.5% BSA)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the adhesion molecule (e.g., 50 µL of 10 µg/mL ICAM-1) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Labeling:
-
Label the T-cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend them in adhesion buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Treatment:
-
Pre-treat the labeled T-cells with various concentrations of this compound or vehicle control for the desired time (e.g., 30 minutes).
-
-
Adhesion:
-
Add 100 µL of the treated cell suspension to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent cells. This step is critical and should be performed with care to avoid dislodging adherent cells.
-
-
Quantification:
-
Add 100 µL of adhesion buffer to each well.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells. A decrease in fluorescence in this compound treated wells indicates inhibition of adhesion.
-
Signaling Pathways and Experimental Workflows
On-Target Effect of this compound: Inhibition of Autophagy
Caption: On-target pathway of this compound leading to autophagy inhibition.
Off-Target Effect of this compound: Inhibition of T-Cell Adhesion
Caption: Off-target pathway of this compound causing T-cell adhesion inhibition.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for characterizing this compound's off-target T-cell effects.
References
- 1. | BioWorld [bioworld.com]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 7. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of autophagy using GFP-LC3 [bio-protocol.org]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
Addressing Autogramin-2 cytotoxicity in cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cytotoxicity observed during experiments with Autogramin-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified as an autophagy inhibitor.[1][2] It functions by selectively targeting the cholesterol-binding StART domain of the GRAM Domain Containing Protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3] By binding to GRAMD1A, this compound competes with cholesterol, disrupting the protein's normal function which is required for the biogenesis of autophagosomes.[2][3] This inhibition of autophagy ultimately leads to effects on cell viability and proliferation. While some initial literature may associate related compounds with PRC2/EZH2 inhibition, the direct and selective target of this compound has been identified as GRAMD1A.[1][4][5]
Q2: Why am I observing high levels of cytotoxicity with this compound?
A2: High cytotoxicity is an expected outcome of this compound treatment, as it inhibits autophagy, a critical cellular process for survival and homeostasis.[1][6] The extent of cytotoxicity can vary significantly based on:
-
Cell Line Sensitivity: Different cell lines have varying dependencies on autophagy for survival. Cancer cells, for instance, often rely on autophagy to cope with metabolic stress, making them particularly sensitive.
-
Compound Concentration: this compound's effects are dose-dependent. High concentrations can lead to rapid and widespread cell death.
-
Treatment Duration: Prolonged exposure will generally result in increased cytotoxicity.
-
Cell Culture Conditions: Factors like cell density, media components, and overall culture health can influence the observed cytotoxic response.[7]
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: By inhibiting a key cellular maintenance process, this compound can induce several downstream effects, including:
-
Apoptosis: The disruption of cellular homeostasis caused by autophagy inhibition can trigger programmed cell death, or apoptosis.[6][8] This is often a desired outcome in cancer research settings.
-
Cell Cycle Arrest: Cells may arrest at various checkpoints, commonly the G2/M phase, in response to cellular stress induced by the compound.[9][10][11][12] This prevents the proliferation of cells under adverse conditions.
-
Induction of ER Stress: The accumulation of misfolded proteins and damaged organelles due to blocked autophagy can lead to endoplasmic reticulum (ER) stress, which can itself be a potent inducer of apoptosis.[8][13]
Q4: What is a recommended starting concentration for this compound in my experiments?
A4: The optimal concentration is highly dependent on the cell line and the specific assay. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model system. Based on available literature, concentrations in the low micromolar range (e.g., 1-10 µM) are often used as a starting point for viability assays.[3][14]
Troubleshooting Guides
Guide 1: High or Unexpected Cytotoxicity
| Problem | Possible Cause | Recommended Solution |
| Immediate, widespread cell death even at low concentrations. | High Cell Line Sensitivity: The cell line may be exceptionally dependent on autophagy for survival. | Perform a broad dose-response curve starting from a very low concentration (e.g., nanomolar range) to identify a viable working range. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiment. | |
| Incorrect Compound Concentration: Errors in dilution calculations or stock concentration. | Verify the concentration of your stock solution and re-calculate all dilutions carefully. | |
| Variable cytotoxicity across replicate wells. | Uneven Cell Seeding: Inconsistent number of cells plated per well. | Ensure you have a homogenous single-cell suspension before plating and use precise pipetting techniques. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media and compound concentration.[15] | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[16] | |
| Healthy cells in control group also dying. | Culture Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.[7] | Regularly test your cell lines for mycoplasma. Visually inspect cultures for signs of contamination. |
| Poor Quality Reagents: Expired media, serum, or supplements can be toxic to cells.[7] | Use fresh, high-quality reagents and test new lots on a small scale before use in critical experiments. |
Guide 2: Inconsistent or Unreliable Assay Results
| Problem | Possible Cause | Recommended Solution |
| High background in viability assays (e.g., MTT, MTS). | Reagent Interference: this compound may directly react with the assay reagent (e.g., reduce the tetrazolium salt). | Run a control with this compound in cell-free media to check for direct chemical reactions with your assay components. |
| Media Components: Phenol red or other media components can interfere with absorbance readings.[15] | Use phenol red-free media for the assay incubation period if possible. Always subtract the absorbance of a media-only blank. | |
| Low signal or small dynamic range. | Suboptimal Cell Number: Too few cells will result in a weak signal. Too many cells can lead to nutrient depletion and signal saturation.[17][18] | Optimize the cell seeding density for your specific cell line and assay duration. |
| Incorrect Incubation Time: The incubation time with the assay reagent may be too short or too long. | Follow the manufacturer's protocol for the viability assay. You may need to optimize the incubation time (e.g., 1-4 hours for MTS/MTT).[19][20] |
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines after 72-hour treatment
Note: The following data is for illustrative purposes only. Researchers must determine IC50 values empirically for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| MCF-7 | Breast Cancer | 3.5 | MTS Assay |
| HCT116 | Colon Cancer | 5.2 | CellTiter-Glo |
| A549 | Lung Cancer | 8.1 | MTS Assay |
| U87 MG | Glioblastoma | 2.8 | Resazurin Assay |
Experimental Protocols
Protocol 1: MTS Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[20] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified by measuring absorbance.[20][21]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate spectrophotometer (490-500 nm absorbance reading)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[19]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2. Protect the plate from light. The incubation time should be optimized to ensure the formazan product is visible but not oversaturated.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control wells (set to 100% viability) and plot the results as percent viability versus drug concentration to determine the IC50 value.
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent. It measures the ability of a single cell to grow into a colony of at least 50 cells.
Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Fixation Solution: 10% Neutral Buffered Formalin or cold Methanol
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density must be determined empirically to ensure distinct colonies are formed.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the compound-containing medium, wash the wells gently with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
Fixation: Carefully remove the medium and wash the wells with PBS. Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixation solution and add 1 mL of 0.5% Crystal Violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Remove the staining solution and gently wash the wells with water until the background is clear. Allow the plates to air dry completely.
-
Quantification: Count the number of colonies (defined as >50 cells) in each well. The results are often expressed as a "surviving fraction" relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy regulates apoptosis of colorectal cancer cells based on signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. Induction of autophagy-dependent apoptosis in cancer cells through activation of ER stress: an uncovered anti-cancer mechanism by anti-alcoholism drug disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 12. Apigenin induces apoptosis via tumor necrosis factor receptor- and Bcl-2-mediated pathway and enhances susceptibility of head and neck squamous cell carcinoma to 5-fluorouracil and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]
- 14. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. dojindo.com [dojindo.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. iscaconsortium.org [iscaconsortium.org]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Overcoming poor solubility of Autogramin-2 in aqueous solutions.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Autogramin-2, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of autophagy.[1][2] It functions by selectively targeting the GRAMD1A (GRAM domain-containing protein 1A) protein, which is a cholesterol transfer protein essential for the biogenesis of autophagosomes.[1][2][3][4] this compound directly competes with cholesterol for binding to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, thereby inhibiting its function in cholesterol transport and disrupting the formation of autophagosomes at an early stage.[1][2][3]
Q2: Is this compound considered to have poor aqueous solubility?
While this compound is a hydrophobic molecule, it was selected for development due to its relatively favorable stability and solubility properties compared to other initial compounds.[1] It has been reported to have solubility in aqueous solutions at concentrations even above 50 µM, which is often sufficient for many cell-based biophysical experiments.[1] However, achieving higher concentrations in purely aqueous buffers can be challenging and may require specific solubilization techniques.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, it is standard practice to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q4: How does the inhibition of GRAMD1A by this compound affect cellular processes?
By inhibiting GRAMD1A, this compound disrupts the normal process of autophagy, which is a cellular mechanism for degrading and recycling cellular components.[1][3] This inhibition of autophagy can have various downstream effects, including the inhibition of cell growth in nutrient-starved conditions and modulation of cellular responses to stress.[1] The primary mechanism is the interference with cholesterol transport required for the formation of the autophagosome.[1][5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic steps to address common solubility problems with this compound in your experiments.
Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, or the compound is "crashing out" of solution upon dilution.
Solutions:
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Decrease the Final Concentration: If your experimental design allows, try using a lower final concentration of this compound. It has shown efficacy in the micromolar range for many applications.[1]
-
Increase the DMSO Concentration: A small percentage of DMSO (typically 0.1% to 1%) in the final aqueous solution can help maintain the solubility of hydrophobic compounds. Ensure that the final DMSO concentration is compatible with your experimental system and include a vehicle control in your experiments.
-
Use a Co-solvent: In addition to DMSO, other co-solvents can be tested. However, their compatibility with your specific assay must be validated.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the rapid precipitation of the compound.
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may aid in solubilization. However, be cautious about the thermal stability of this compound and other components in your buffer.
Issue 2: Inconsistent experimental results, possibly due to variable solubility.
Possible Cause: Incomplete dissolution or precipitation of this compound over the course of the experiment.
Solutions:
-
Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using diluted aqueous solutions that have been stored.
-
Visual Inspection: Before adding to your experiment, visually inspect the diluted this compound solution for any signs of precipitation or cloudiness. Centrifuge the solution at high speed for a few minutes and use the supernatant if a pellet is observed.
-
Incorporate a Surfactant: A very low concentration of a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) in your buffer can help to maintain the solubility of hydrophobic compounds. The compatibility and potential effects of the surfactant on your assay must be carefully evaluated.
Quantitative Data Summary
| Parameter | Value | Reference |
| Aqueous Solubility | > 50 µM | [1] |
| Binding Affinity (Kd) to GRAMD1A StART domain | 49 ± 12 nM (for Bodipy-labeled analogue) | [1] |
| IC50 for competition with Bodipy-Autogramin in NanoBRET assay | 4.7 µM (N-terminal NanoLuc fusion) | [1] |
| IC50 for competition with Bodipy-Autogramin in NanoBRET assay | 6.4 µM (C-terminal NanoLuc fusion) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber tubes to protect from light and repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock 1:1000.
-
When diluting, add the small volume of the DMSO stock to the larger volume of aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (e.g., <0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholesterol transport protein GRAMD1C regulates autophagy initiation and mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
Autogramin-2 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Autogramin-2. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to have a primary on-target effect as an inhibitor of the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][3] It competitively binds to the StART domain of GRAMD1A, thereby blocking its function in cholesterol transport.[1][2][3] This inhibition has been shown to disrupt the process of autophagy at the early stages of autophagosome biogenesis.[1][3][4]
Q2: Are there any known alternative or off-target effects of this compound?
A2: Yes, a notable unexpected effect of this compound has been observed in T-cells. Instead of enhancing T-cell effector functions as initially hypothesized, it has been shown to inhibit them.[5] The proposed mechanism for this is the rapid stimulation of lipolysis, leading to remodeling of the plasma membrane and subsequent inhibition of T-cell adhesion and effector functions.[5] This effect appears to be independent of its action on GRAMD1A.[5]
Q3: What are the expected results when using this compound in an autophagy assay?
A3: In a typical autophagy assay, this compound is expected to inhibit the formation of autophagosomes.[1][6] This can be visualized as a decrease in the number of EGFP-LC3 puncta in fluorescence microscopy.[1][6] Biochemically, this corresponds to a reduction in the conversion of LC3-I to LC3-II (LC3 lipidation) and an accumulation of the autophagy substrate p62 (SQSTM1), as its degradation is impaired.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For experimental use, this compound can be dissolved in DMSO.[7] Stock solutions should be stored at -20°C or -80°C for long-term stability.[7]
Troubleshooting Guides
Unexpected Result 1: No Inhibition of Autophagy Observed
Issue: You have treated your cells with this compound but do not observe a decrease in autophagosome formation (e.g., no change or an increase in LC3-II levels by Western blot, or no change in EGFP-LC3 puncta).
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the this compound stock solution is fresh and has been stored correctly. Consider preparing a fresh stock. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The reported IC50 values for autophagy inhibition are in the sub-micromolar range.[7][8] |
| Incorrect Timing of Treatment | Optimize the incubation time with this compound. The effects on autophagy are typically observed within a few hours. |
| Cell Type Specificity | The response to this compound may vary between cell lines. Confirm that your cell line expresses GRAMD1A. |
| Issues with Autophagy Induction | Ensure that your method of autophagy induction (e.g., starvation, rapamycin) is working effectively. Include appropriate positive and negative controls. |
| Misinterpretation of LC3-II Levels | An increase in LC3-II can indicate either an induction of autophagy or a blockage in autophagic flux. To distinguish between these, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). If this compound is inhibiting autophagy initiation, there will be no further increase in LC3-II levels when lysosomal degradation is blocked. |
Unexpected Result 2: T-Cell Function is Inhibited, Not Enhanced
Issue: You hypothesized that by inhibiting GRAMD1A with this compound, you would increase plasma membrane cholesterol and therefore enhance T-cell effector functions, but you observe the opposite.
| Possible Cause | Troubleshooting Step |
| Alternative Mechanism of Action | This is a documented "unexpected" but now understood effect of this compound in T-cells.[5] The inhibition is likely due to the stimulation of lipolysis and subsequent plasma membrane remodeling, which is independent of GRAMD1A inhibition.[5] |
| Experimental Design | Re-evaluate your experimental hypothesis in light of this alternative mechanism. Design experiments to investigate the effects on lipid metabolism in your T-cell model. |
| Assay-Specific Issues | Ensure your T-cell proliferation, cytokine production, and cytotoxicity assays are properly controlled and validated. |
Unexpected Result 3: Conflicting Data Between Different Assays
Issue: You observe autophagy inhibition in a high-content imaging assay but see ambiguous results in your Western blots for LC3-II.
| Possible Cause | Troubleshooting Step |
| Sensitivity of Assays | High-content imaging can be more sensitive for detecting changes in autophagosome number per cell. Western blotting provides an average readout from a cell population. |
| Autophagic Flux | As mentioned in Troubleshooting Guide 1, Western blot data for LC3-II alone can be misleading. Always perform a flux experiment to correctly interpret changes in LC3-II levels. |
| Antibody Quality | Ensure your LC3B antibody is validated and provides a clear signal for both LC3-I and LC3-II. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Autophagy
| Assay Condition | Cell Line | Parameter | Value | Reference |
| Starvation-Induced Autophagy | MCF7 | IC50 | 0.27 µM | [7][8] |
| mTORC1 Inhibition (Rapamycin) | MCF7 | IC50 | 0.14 µM | [7] |
Note: No quantitative data for the inhibition of T-cell proliferation or cytokine production by this compound was available in the searched literature.
Experimental Protocols
Key Experiment: Autophagic Flux Assay by Western Blot
-
Cell Seeding: Plate cells at a density that will not lead to confluence by the end of the experiment.
-
Treatment: Treat cells with your desired concentration of this compound (and appropriate vehicle controls). For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to a subset of the wells.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against LC3B and p62. A loading control (e.g., GAPDH or β-actin) is essential.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Compare the levels in the absence and presence of the lysosomal inhibitor for both control and this compound treated samples. A true inhibition of autophagy initiation by this compound will show a blunted accumulation of LC3-II and p62 in the presence of the lysosomal inhibitor compared to the control.
Mandatory Visualizations
Caption: On-target mechanism of this compound in autophagy inhibition.
Caption: Proposed alternative mechanism of this compound in T-cells.
Caption: Experimental workflow for an autophagic flux assay.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GRAMD1A inhibitor, Autophagy inhibitor | Probechem Biochemicals [probechem.com]
The refinement of protocols for long-term Autogramin-2 treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for long-term Autogramin-2 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a potent and selective inhibitor of autophagy.[1][2] Its primary molecular target is the GRAM Domain Containing Protein 1A (GRAMD1A), a cholesterol transfer protein.[1][3] this compound competitively binds to the StART domain of GRAMD1A, preventing it from transferring cholesterol, a process essential for the biogenesis of autophagosomes.[1] By inhibiting GRAMD1A, this compound effectively blocks the formation of autophagosomes at an early stage.[2]
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a powder and should be stored desiccated at -20°C for up to one year.[4] It is soluble in DMSO and ethanol at concentrations up to at least 25 mg/mL.[2][4] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO or ethanol. These stock solutions can be stored at -20°C for up to one month.[4] Before use, thaw the stock solution and dilute it to the desired final concentration in your cell culture medium.
Q3: What are the recommended working concentrations for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. Based on published data, IC50 values for autophagy inhibition are in the nanomolar range.[2] A starting point for dose-response studies could be a range from 100 nM to 10 µM.
Q4: How can I be sure that this compound is inhibiting autophagy in my experiment?
A4: The most reliable method to confirm autophagy inhibition is to perform an autophagic flux assay.[5][6] This assay measures the turnover of autophagosomes. A common method is to monitor the levels of LC3-II protein by Western blot in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[7][8] An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a block in autophagic degradation. A detailed protocol for an autophagy flux assay is provided below.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my autophagy markers (e.g., LC3-II levels are not decreasing). What could be the reason?
A1: This is a common point of confusion when studying autophagy. A static measurement of LC3-II levels can be misleading.[5] An increase, or no change, in LC3-II levels after treatment with an inhibitor like this compound can occur if the block in autophagosome formation is accompanied by a simultaneous block in autophagosome degradation. The most accurate way to assess the inhibitory effect is to measure autophagic flux.[5][6] By using a lysosomal inhibitor like bafilomycin A1 or chloroquine in a parallel sample, you can block the degradation of existing autophagosomes. If this compound is effective, you should see a smaller accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the control group (with the lysosomal inhibitor alone). This indicates that the formation of new autophagosomes is being inhibited.
Q2: I am observing significant cytotoxicity with long-term this compound treatment. What can I do to mitigate this?
A2: Long-term inhibition of a fundamental cellular process like autophagy can lead to cytotoxicity. Here are a few steps to troubleshoot this:
-
Confirm the optimal concentration: Perform a dose-response and time-course experiment to find the lowest effective concentration of this compound that inhibits autophagy without causing significant cell death in your specific cell line.
-
Check cell confluence: Ensure that cells are not overly confluent when starting the treatment, as this can exacerbate cytotoxicity.
-
Intermittent dosing: Consider an intermittent dosing schedule (e.g., 2 days on, 1 day off) to allow cells to recover.
-
Use a different cell line: Some cell lines may be more sensitive to autophagy inhibition than others. If possible, test your hypothesis in a different cell model.
Q3: My results are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results in long-term cell culture experiments can arise from several factors:
-
Compound stability: Although this compound has favorable stability, ensure that your stock solutions are stored correctly and that you are using fresh dilutions in your media for each media change.[3]
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Inconsistent cell density: Plate cells at a consistent density for each experiment, as cell-to-cell contact can influence autophagy.
-
Media components: Ensure that the composition of your cell culture medium is consistent between experiments.
Q4: How can I investigate potential off-target effects of this compound?
A4: While this compound is reported to be a selective inhibitor of GRAMD1A, it is good practice to consider potential off-target effects. Here are some suggestions:
-
Use a structurally unrelated autophagy inhibitor: Compare the phenotype observed with this compound to that of another autophagy inhibitor with a different mechanism of action (e.g., a PIK3C3/VPS34 inhibitor).
-
Rescue experiment: If possible, overexpress a modified, this compound-resistant form of GRAMD1A to see if it rescues the observed phenotype.
-
Control compound: Use a structurally similar but inactive analog of this compound as a negative control, if available.
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC50 (Autophagy Inhibition - Amino Acid Starvation) | MCF7 | 270 nM | [2] |
| IC50 (Autophagy Inhibition - Rapamycin Induced) | MCF7 | 140 nM | [2] |
| Solubility in DMSO | N/A | ≥ 25 mg/mL | [2][4] |
| Solubility in Ethanol | N/A | 25 mg/mL | [2][4] |
| Storage (Powder) | N/A | -20°C (up to 1 year) | [4] |
| Storage (Stock Solution) | N/A | -20°C (up to 1 month) | [4] |
Experimental Protocols
Detailed Methodology for Long-Term this compound Treatment
This protocol provides a general framework for long-term treatment. Optimization for specific cell lines and experimental goals is recommended.
1. Initial Dose-Finding Study: a. Plate cells at the desired density in a 96-well plate. b. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). c. At various time points (e.g., 24, 48, 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). d. In parallel, assess the inhibition of autophagy at these concentrations and time points using an autophagy flux assay (see protocol below). e. Select the lowest concentration that effectively inhibits autophagy with minimal cytotoxicity for your long-term experiment.
2. Long-Term Culture Setup: a. Plate cells in the desired culture vessel format (e.g., 6-well plates, T-25 flasks) at a moderate density to allow for growth over the treatment period. b. Allow cells to adhere overnight. c. The next day, replace the medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control (e.g., DMSO).
3. Maintenance of Long-Term Culture: a. Replace the culture medium with fresh medium containing this compound or vehicle control every 2-3 days. This ensures a consistent concentration of the inhibitor and replenishes nutrients. b. Monitor cell morphology daily for any signs of stress or cytotoxicity (e.g., rounding, detachment). c. Passage the cells as they approach confluence. When passaging, re-plate the cells in fresh medium containing this compound or vehicle control. Keep a record of the passage number.
4. Endpoint Analysis: a. At the desired time points (e.g., 1, 2, 4 weeks), harvest the cells for downstream analysis. b. It is highly recommended to confirm the continued inhibition of autophagy at the end of the long-term treatment using an autophagy flux assay.
Detailed Methodology for Autophagy Flux Assay (LC3-II Western Blot)
1. Cell Seeding and Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. For each condition (e.g., control, long-term this compound treatment), you will have two wells: one with and one without a lysosomal inhibitor. c. Treat the cells as per your experimental design. d. For the final 2-4 hours of the treatment period, add a lysosomal inhibitor to one of the two wells for each condition. Commonly used inhibitors are:
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. j. It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) on the same membrane to ensure equal protein loading.
4. Interpretation: a. Compare the intensity of the LC3-II band across all samples.[7] b. Autophagic flux is determined by the difference in the LC3-II signal in the presence and absence of the lysosomal inhibitor.[9] c. If this compound is effectively inhibiting autophagy, the accumulation of LC3-II in the presence of the lysosomal inhibitor will be less pronounced in the this compound treated cells compared to the control cells.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for long-term this compound treatment.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound [gbiosciences.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. abbexa.com [abbexa.com]
- 5. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 6. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
The mitigation of Autogramin-2's effects on cell viability.
Welcome to the technical support resource for Autogramin-2. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of autophagy.[1] Its primary mechanism of action is the selective targeting of the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A).[2][3] this compound binds to the StART domain of GRAMD1A, directly competing with cholesterol binding.[2][4][5] This inhibition of GRAMD1A's cholesterol transfer activity disrupts the early stages of autophagosome biogenesis.[2][3]
Q2: What are the expected effects of this compound on cell viability?
The effects of this compound on cell viability are context-dependent and often linked to the cell type and experimental conditions. As an autophagy inhibitor, it can lead to cell death, particularly in cells that rely on autophagy for survival under stress conditions, such as nutrient deprivation.[1][6] For example, it has been shown to selectively inhibit the growth of glucose-starved MCF7 cells.[1] In other contexts, it can inhibit the proliferation and function of specific cells, such as T cells.[7] It is also used in combination with chemotherapeutic agents to reduce cancer cell or organoid growth.[4][8]
Q3: How does this compound's effect on autophagy relate to cell viability?
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, which is crucial for maintaining cellular homeostasis, especially during stress.[2][8] By inhibiting autophagosome formation, this compound blocks this pro-survival pathway.[3][5] The resulting accumulation of cellular damage and inability to meet metabolic demands during stress can trigger cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.[6]
Q4: What is the proposed signaling pathway for this compound's action?
This compound acts downstream of the central autophagy regulator, mTOR.[1] It directly inhibits GRAMD1A, a protein required for the formation of the autophagosome. This intervention prevents the sequestration of cellular components for degradation and recycling.
Troubleshooting Guides
Problem 1: Complete cell death is observed after this compound treatment. How can I reduce this effect to study its specific function?
Answer: Unexpectedly high cytotoxicity can mask the specific effects of this compound. The goal is to find a concentration that inhibits autophagy without causing widespread, acute cell death.
-
Cause A: Concentration is too high. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., from 0.1 µM to 25 µM) to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. Choose a concentration for your experiments that is at or below the IC50, but still effectively inhibits autophagy (this can be verified by monitoring LC3 lipidation via Western Blot).
-
-
Cause B: Exposure time is too long. Continuous exposure may be too harsh for sensitive cell lines.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and measure viability at multiple time points (e.g., 6, 12, 24, 48 hours). This will help you identify a time window where autophagy is inhibited before significant cell death occurs.
-
-
Cause C: Basal stress levels are too high. If cells are already stressed (e.g., nutrient-poor media, high confluence), inhibiting the pro-survival autophagy pathway can push them into apoptosis.
Problem 2: High variability in cell viability results between replicate wells.
Answer: High variability can compromise the statistical significance of your results.
-
Cause A: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gently pipetting to break up clumps. Mix the cell suspension between plating replicate wells to prevent settling.[11]
-
-
Cause B: Inconsistent compound concentration.
-
Solution: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in media. Vortex the stock solution and final dilutions thoroughly. When adding the compound to wells, ensure the pipette tip is below the media surface to avoid loss of volume on the well wall.
-
-
Cause C: "Edge effect" in multi-well plates. Wells on the perimeter of the plate are prone to evaporation, which concentrates media components and the test compound.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.[12]
-
-
Cause D: Bubbles in wells. Bubbles can interfere with absorbance or fluorescence readings in plate-based assays.
-
Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile syringe needle before reading the plate.[11]
-
Problem 3: My cell viability assay shows decreased viability, but I'm not sure if it's due to cytotoxicity or cytostatic effects. How can I differentiate?
Answer: Standard metabolic assays (like MTT or resazurin) measure overall metabolic activity, which decreases with both cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[13] Using multiple assays is key to distinguishing these outcomes.
-
Solution 1: Use a membrane integrity assay. These assays measure the release of intracellular components from dead cells.
-
Method: Perform a Lactate Dehydrogenase (LDH) release assay. This measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon membrane damage.[12] An increase in LDH indicates cytotoxicity.
-
Multiplexing: You can often take an aliquot of the supernatant for the LDH assay before performing a metabolic assay on the remaining cells in the well.[12]
-
-
Solution 2: Use a dye exclusion assay.
-
Solution 3: Perform cell counting.
-
Method: Count the total number of cells at the end of the experiment using a hemocytometer or an automated cell counter. A significant reduction in cell number compared to the vehicle control suggests a cytotoxic effect, whereas a similar number of cells suggests a cytostatic effect.
-
The workflow below illustrates how to approach troubleshooting these effects.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell line and experimental goals. The table below provides a hypothetical example of dose-response data that could be generated to mitigate unwanted cytotoxicity.
Table 1: Example Dose-Response Data for this compound in Hypothetical Cell Line 'X' after 24h
| This compound Conc. (µM) | Cell Viability (%) (Metabolic Assay) | % Cytotoxicity (LDH Assay) | Visual Observation | Recommendation |
| 0 (Vehicle) | 100% | 0% | Healthy, confluent monolayer | Negative Control |
| 1 | 95% | 2% | Healthy morphology | Good for long-term studies |
| 5 | 75% | 8% | Minor morphological changes | Suitable for autophagy inhibition studies |
| 10 | 52% | 25% | Rounded cells, some detachment | IC50 Viability . Potential cytotoxicity. |
| 25 | 15% | 60% | Widespread cell death | Too high for most functional assays |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin Cell Viability Assay
This protocol helps establish a dose-response curve to identify the IC50 and select appropriate concentrations for your experiments.
-
Cell Plating:
-
Harvest and count cells, ensuring you have a single-cell suspension.
-
Seed cells into a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 18-24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. For example, create 2X concentrations ranging from 0.2 µM to 50 µM.
-
Include a "vehicle control" (containing the same final percentage of DMSO as the highest concentration) and a "no cells" control (medium only for background subtraction).
-
Remove half the volume of medium from each well and add an equal volume of the 2X this compound dilutions. This results in a final 1X concentration.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of Resazurin (e.g., AlamarBlue™) in sterile PBS or culture medium according to the manufacturer's instructions.
-
Add 1/10th of the well volume of the Resazurin working solution to each well (e.g., 10 µL for a 100 µL well volume).
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization.
-
-
Measurement and Analysis:
-
Measure fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Subtract the average fluorescence of the "no cells" control from all other wells.
-
Calculate percent viability for each concentration relative to the vehicle control: (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of autophagosomes confers cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. promocell.com [promocell.com]
- 10. Cell Culture Troubleshooting [sigmaaldrich.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Specificity of Autogramin-2 for GRAMD1A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Autogramin-2, a chemical probe for the cholesterol transfer protein GRAM Domain Containing 1A (GRAMD1A). We present a detailed comparison of its binding specificity against other GRAMD1 isoforms and discuss alternative methods for studying GRAMD1A function, supported by experimental data and protocols.
Introduction to this compound and GRAMD1A
GRAMD1A is a protein implicated in cholesterol transport and has been identified as a key regulator of autophagosome biogenesis.[1][2] Autogramins, including this compound, were discovered through a high-content, image-based phenotypic screen as a novel class of autophagy inhibitors.[2][3] These small molecules selectively target the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, competing with cholesterol binding and thereby inhibiting its function.[1][2][3][4] The validation of this compound's specificity is crucial for its use as a reliable chemical probe in studying the biological roles of GRAMD1A.
Quantitative Analysis of this compound Specificity
The following tables summarize the quantitative data from various assays demonstrating the high specificity of this compound for GRAMD1A over its homologs, GRAMD1B and GRAMD1C.
Table 1: Binding Affinity and Inhibition Data
| Target | Assay | Ligand/Inhibitor | Kd (nM) | IC50 (µM) | Notes |
| GRAMD1A StART Domain | Fluorescence Polarization | Bodipy-autogramin | 49 ± 12 | - | High-affinity binding to the target domain.[1] |
| GRAMD1A (full length) | Fluorescence Polarization | Bodipy-autogramin | 52 ± 4 | - | Binding affinity is maintained in the full-length protein.[1] |
| GRAMD1B StART Domain | Fluorescence Polarization | Bodipy-autogramin | ~9,800 | - | ~200-fold lower affinity compared to GRAMD1A.[1] |
| GRAMD1C StART Domain | Fluorescence Polarization | Bodipy-autogramin | ~28,420 | - | ~580-fold lower affinity compared to GRAMD1A.[1] |
| NanoLuc-GRAMD1A | NanoBRET Assay | This compound | - | 4.7 | Demonstrates target engagement in a cellular context.[1][5] |
| GRAMD1A-NanoLuc | NanoBRET Assay | This compound | - | 6.4 | Confirms target engagement with a different fusion orientation.[1][5] |
Table 2: Thermal Shift Assay Data
| Target | Treatment | Melting Temperature (Tm) | ΔTm (°C) | Notes |
| GRAMD1A | DMSO | 51.7 ± 0.1 °C | - | Baseline melting temperature.[1][5] |
| GRAMD1A | Autogramin-1 | 53.7 ± 1.0 °C | +2.0 | Stabilization of GRAMD1A upon ligand binding.[1][5] |
| GRAMD1A StART Domain | This compound | Concentration-dependent increase | - | Further confirms direct binding and stabilization.[1][5] |
| GRAMD1B StART Domain | This compound | No significant shift | - | Lack of stabilization indicates poor binding.[1] |
| GRAMD1C StART Domain | This compound | Minor stabilization | - | Weak interaction observed.[1] |
Comparison with Alternative Methods
While this compound is a highly specific chemical probe, other methods can be employed to study GRAMD1A function. The primary alternatives are genetic perturbations such as siRNA and CRISPR-Cas9.
Table 3: Comparison of this compound and Genetic Methods
| Feature | This compound (Chemical Probe) | siRNA/CRISPR (Genetic Methods) |
| Mechanism | Reversible inhibition of GRAMD1A's cholesterol transfer activity. | Transient (siRNA) or permanent (CRISPR) knockdown/knockout of GRAMD1A expression. |
| Speed of Action | Rapid onset of action, allowing for acute inhibition studies. | Slower, requiring time for protein depletion (24-72 hours).[4] |
| Reversibility | Effects are reversible upon washout of the compound. | Effects of CRISPR are permanent. siRNA effects are transient but not rapidly reversible. |
| Specificity | High on-target specificity for GRAMD1A over B and C. Off-target effects are possible but have been minimized through medicinal chemistry. | High on-target specificity. Off-target gene silencing (siRNA) or editing (CRISPR) can occur. |
| Application | Ideal for studying the acute roles of GRAMD1A function and for validating it as a druggable target. | Useful for studying the long-term consequences of GRAMD1A loss and for validating chemical probe phenotypes.[6] |
| Control | An inactive analog can be used as a negative control to account for off-target effects.[7] | Non-targeting siRNA or guide RNA serves as a negative control. |
Experimental Protocols
1. Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of a fluorescently labeled ligand (Bodipy-autogramin) to the target protein.
-
Protein Preparation: Recombinant StART domains of GRAMD1A, B, and C were expressed and purified.
-
Assay Conditions: A constant concentration of Bodipy-autogramin (e.g., 10 nM) is incubated with increasing concentrations of the purified protein in an appropriate buffer (e.g., PBS).
-
Measurement: The fluorescence polarization is measured using a plate reader. The change in polarization is plotted against the protein concentration to determine the dissociation constant (Kd).
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate target engagement in a cellular environment.
-
Cell Treatment: Cells (e.g., MCF7) are treated with Autogramin-1 or a vehicle control (DMSO).
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Analysis: The soluble fraction of GRAMD1A at each temperature is analyzed by Western blotting.
-
Data Analysis: The melting curve is plotted, and the shift in the melting temperature (Tm) upon ligand binding indicates target stabilization.[1][5]
3. NanoBRET Target Engagement Assay
This assay quantifies ligand binding to a target protein in living cells.
-
Cell Line Preparation: Cells are transfected with a vector expressing GRAMD1A fused to NanoLuc luciferase.
-
Assay Components: A fluorescent tracer (Bodipy-autogramin) and a competitive ligand (this compound) are added to the cells.
-
BRET Measurement: Bioluminescence resonance energy transfer (BRET) between NanoLuc and the tracer is measured. The displacement of the tracer by the competitive ligand results in a decrease in the BRET signal, from which the IC50 value is determined.[1][5]
Visualizing GRAMD1A's Role and this compound's Action
The following diagrams illustrate the signaling pathway involving GRAMD1A and the experimental workflow for validating this compound's specificity.
Caption: GRAMD1A-mediated cholesterol transport and its inhibition by this compound.
Caption: Workflow for validating the specificity of this compound.
Conclusion
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Autogramin-1 and Autogramin-2: Potent Inhibitors of Autophagy
For Researchers, Scientists, and Drug Development Professionals
Autogramin-1 and Autogramin-2 have emerged as critical chemical probes for studying the intricate process of autophagy, a cellular recycling mechanism implicated in a myriad of physiological and pathological states. Both small molecules function as potent inhibitors of autophagy by selectively targeting the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A).[1][2][3] This guide provides a comprehensive comparative analysis of Autogramin-1 and this compound, presenting key performance data, detailed experimental protocols, and a visualization of their mechanism of action within the autophagy signaling pathway.
Executive Summary
Autogramin-1 and this compound are structurally related aminothiazoles that effectively inhibit the initial stages of autophagosome biogenesis.[2][4] Their primary molecular target is the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, where they competitively inhibit the binding of cholesterol.[4][5] This action disrupts the localized cholesterol transfer necessary for the formation of the autophagosome.[4][6]
While both compounds exhibit nanomolar potency in cellular autophagy assays, this compound was developed as an analog with improved physicochemical properties, notably enhanced solubility, making it more amenable to a wider range of biophysical and in-depth biological studies.[4] Consequently, a greater volume of detailed quantitative data is available for this compound.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for Autogramin-1 and this compound, derived from various biochemical and cellular assays.
Table 1: Cellular Autophagy Inhibition
| Compound | Assay | Cell Line | Induction Method | IC50 | Reference |
| Autogramin-1 & 2 | High-Content Screening | MCF7 | Starvation/Rapamycin | < 1 µM | [1] |
Note: Both autogramins were identified as potent hits in a high-content screen, reducing autophagosome numbers by over 70% at a 10 µM concentration, with IC50 values in the nanomolar range.[1]
Table 2: GRAMD1A Target Engagement and Binding Affinity
| Compound | Assay | Target Domain | Key Parameter | Value | Reference |
| Autogramin-1 | Cellular Thermal Shift Assay (CETSA) | Full-length GRAMD1A | ΔTm | +2.1 °C | [1] |
| This compound | Fluorescence Polarization (Competition) | GRAMD1A StART Domain | IC50 (Ki) | 349 ± 51 nM (290 nM) | [1][7] |
| NanoBRET™ Assay (Competition) | GRAMD1A StART Domain (N-term NanoLuc) | IC50 | 4.7 µM | [1] | |
| NanoBRET™ Assay (Competition) | GRAMD1A StART Domain (C-term NanoLuc) | IC50 | 6.4 µM | [1] | |
| Differential Scanning Fluorimetry (DSF) | GRAMD1A StART Domain | Stabilization | Yes | [4] | |
| BODIPY-Autogramin | Fluorescence Polarization (Direct Binding) | GRAMD1A StART Domain | Kd | 49 ± 12 nM | [4] |
Table 3: Selectivity Profile of BODIPY-Autogramin
| Target Protein | Fold Increase in Kd (vs. GRAMD1A) | Reference |
| GRAMD1B | ~200-fold | [4] |
| GRAMD1C | ~580-fold | [4] |
Mechanism of Action: Signaling Pathway
Autogramin-1 and this compound exert their effects by intervening in the early stages of autophagy initiation. The process of autophagy is tightly regulated by various signaling cascades, with the mTORC1 (mechanistic target of rapamycin complex 1) kinase acting as a central negative regulator.[8][9][10] When mTORC1 is inhibited (e.g., by starvation or rapamycin), the ULK1 initiation complex is activated, leading to the production of phosphatidylinositol 3-phosphate (PI3P) at the phagophore assembly site.[4] GRAMD1A is recruited to these PI3P-rich sites and facilitates the transfer of cholesterol, a crucial step for the elongation and closure of the autophagosome membrane.[6] Autogramins block this cholesterol transfer, thereby halting autophagosome biogenesis.[3][4]
Caption: Autogramin-1 and -2 inhibit GRAMD1A-mediated cholesterol transfer, a key step in autophagosome biogenesis downstream of mTORC1 signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Content Screening for Autophagy Inhibitors
This protocol describes a phenotypic screen to identify compounds that inhibit the formation of autophagosomes.
-
Cell Line: MCF7 cells stably expressing EGFP-LC3 are used. EGFP-LC3 serves as a fluorescent marker for autophagosomes, appearing as distinct puncta upon autophagy induction.[11]
-
Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Test compounds (including Autogramin-1 and -2) are added to the wells at desired concentrations.
-
Autophagy Induction: Autophagy is induced by either amino acid starvation (using Earle's Balanced Salt Solution, EBSS) or treatment with rapamycin.[1]
-
Imaging: After a defined incubation period, cells are fixed, and nuclei are counterstained (e.g., with Hoechst). Plates are imaged using an automated high-content imaging system.[12]
-
Image Analysis: An automated image analysis algorithm is used to identify and quantify the number and intensity of EGFP-LC3 puncta per cell. A reduction in puncta formation relative to a DMSO control indicates inhibition of autophagy.[1][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.[14][15]
-
Cell Culture and Treatment: Cultured cells (e.g., MCF7) are treated with the test compound (e.g., Autogramin-1) or a vehicle control (DMSO) for a specified time to allow for cell penetration and target engagement.[1]
-
Heating: The cell suspension is divided into aliquots, which are then heated to a range of temperatures for a short duration (e.g., 3 minutes).[14][16]
-
Lysis and Centrifugation: Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (GRAMD1A) remaining in the supernatant at each temperature is quantified by Western blotting.[1]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.[1]
Caption: Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement.
Fluorescence Polarization (FP) Assay
This in vitro assay is used to quantify the binding affinity between a small molecule and a protein.[17][18]
-
Reagents: Purified recombinant GRAMD1A StART domain, a fluorescently labeled tracer (e.g., BODIPY-Autogramin), and a test compound (e.g., this compound).[4][7]
-
Principle: A small fluorescent tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling slows, and polarization increases.
-
Competition Assay: A fixed concentration of the GRAMD1A StART domain and the fluorescent tracer are incubated together. Increasing concentrations of the unlabeled competitor (this compound) are added.[7]
-
Measurement: The fluorescence polarization is measured using a plate reader.
-
Data Analysis: As the unlabeled competitor displaces the fluorescent tracer from the protein, the polarization value decreases. The IC50 is determined by plotting the change in polarization against the competitor concentration. This value can be used to calculate the binding affinity (Ki).[1][7]
NanoBRET™ Target Engagement Assay
This live-cell assay measures compound binding to a target protein by detecting bioluminescence resonance energy transfer (BRET).[19][20][21]
-
Cell Line: Cells (e.g., HeLa or HEK293T) are transiently transfected with a plasmid encoding the target protein (GRAMD1A StART domain) fused to NanoLuc® luciferase.[1][19]
-
Reagents: A cell-permeable fluorescent tracer that binds to the target protein (e.g., BODIPY-Autogramin) and a test compound (this compound).
-
Assay Setup: Transfected cells are plated and incubated with the fluorescent tracer and varying concentrations of the test compound.[19]
-
Substrate Addition: A NanoLuc® substrate is added, which generates luminescence.
-
BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-fusion protein, the luminescence energy is transferred to the tracer, which then emits light at its characteristic wavelength. This BRET signal is measured on a plate reader.[19]
-
Data Analysis: The test compound competes with the tracer for binding to the target. A dose-dependent decrease in the BRET signal is observed, from which an IC50 value, representing target engagement in living cells, is calculated.[1]
Cholesterol Transfer Assay
This assay directly measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of autogramins.
-
Liposome Preparation: Two populations of liposomes are prepared: donor liposomes containing a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a FRET quencher, and acceptor liposomes without fluorescent lipids.[4]
-
Assay Initiation: Purified GRAMD1A StART domain is added to a mixture of donor and acceptor liposomes, in the presence or absence of the inhibitor (this compound).
-
Measurement: Cholesterol transfer from donor to acceptor liposomes results in the separation of the fluorescent cholesterol from the quencher, leading to an increase in fluorescence (a decrease in FRET). This change is monitored over time using a fluorometer.[4]
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of cholesterol transfer. A reduced rate in the presence of this compound demonstrates its inhibitory effect on the cholesterol transfer function of GRAMD1A.[4]
Conclusion
Autogramin-1 and this compound are invaluable tools for the study of autophagy. They act via a well-defined mechanism, selectively inhibiting the cholesterol transfer function of GRAMD1A, a key player in the biogenesis of autophagosomes. While both compounds are highly potent, this compound's superior solubility has made it the preferred choice for detailed biophysical characterization. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to effectively utilize these compounds in their investigations into the multifaceted roles of autophagy in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Autophagy Inhibitors via Cell-Based High-Content Screening [pubmed.ncbi.nlm.nih.gov]
- 12. 2.9. Quantification of Autophagy by High-Content Screening Analysis [bio-protocol.org]
- 13. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
The validation of Autogramin-2's effects across different cell types.
For Researchers, Scientists, and Drug Development Professionals
Autogramin-2 has emerged as a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process implicated in a wide range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive comparison of this compound with other autophagy modulators, supported by experimental data and detailed protocols to assist researchers in its effective validation and application.
Mechanism of Action: Targeting GRAMD1A
This compound functions by directly inhibiting the cholesterol transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][2] It competitively binds to the StART domain of GRAMD1A, the same site as cholesterol, thereby impeding the protein's cholesterol transfer activity.[3][4] This inhibition disrupts the early stages of autophagosome biogenesis, ultimately leading to a blockage of the autophagy pathway.[1][2]
Below is a signaling pathway diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Comparative Performance Analysis
The efficacy of this compound as an autophagy inhibitor has been evaluated across various cell lines. This section compares its performance with established autophagy inhibitors, Chloroquine and Bafilomycin A1.
Quantitative Data Summary
| Compound | Target/Mechanism | Cell Line | IC50 | Effect on LC3-II | Effect on p62 | Reference |
| This compound | GRAMD1A inhibitor | MCF-7 | <1 µM | Inhibition of formation | Prevents degradation | [5] |
| HeLa | Not Reported | Inhibition of formation | Prevents degradation | [4] | ||
| Colorectal Cancer Organoids | 1 µM (effective conc.) | Inhibition of formation | Not Reported | [6] | ||
| Chloroquine | Lysosomotropic agent, inhibits autophagosome-lysosome fusion | Primary Cortical Neurons | 10-40 µM (effective conc.) | Accumulation | Accumulation | [5][7] |
| HL-1 Cardiac Myocytes | 3 µM (effective conc.) | Accumulation | Not Reported | [8] | ||
| Bafilomycin A1 | V-ATPase inhibitor, prevents lysosomal acidification | Primary Cortical Neurons | 10-100 nM (effective conc.) | Accumulation | Accumulation | [5][7] |
| HL-1 Cardiac Myocytes | 50 nM (effective conc.) | Accumulation | Not Reported | [8] |
Note: IC50 values and effective concentrations can vary depending on the cell line and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's effects.
High-Content Screening for Autophagy Inhibition
This protocol is adapted from the methods used for the initial identification of this compound as an autophagy inhibitor.[5]
Objective: To quantify the inhibition of autophagosome formation in a high-throughput manner.
Materials:
-
MCF-7 cells stably expressing EGFP-LC3
-
This compound and control compounds
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
Rapamycin for mTOR-dependent autophagy induction
-
High-content imaging system
Procedure:
-
Seed MCF-7 EGFP-LC3 cells in 96-well plates.
-
Induce autophagy by either amino acid starvation (incubation in EBSS) or treatment with rapamycin.
-
Treat cells with a dilution series of this compound or control compounds.
-
Incubate for a predetermined time to allow for autophagosome formation.
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images using an automated high-content imaging system.
-
Analyze images to quantify the number and intensity of EGFP-LC3 puncta per cell.
-
Calculate the IC50 value for inhibition of autophagosome formation.
References
- 1. | BioWorld [bioworld.com]
- 2. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Autogramin-2 and GRAMD1A siRNA in the Modulation of Autophagy
A detailed guide for researchers on the efficacy and experimental considerations of chemical inhibition versus genetic knockdown of the cholesterol transfer protein GRAMD1A.
This guide provides a comprehensive comparison of two key methods for interrogating the function of GRAMD1A, a crucial protein in autophagosome biogenesis: the small molecule inhibitor Autogramin-2 and siRNA-mediated gene knockdown. Both techniques are potent tools for studying the role of GRAMD1A in cellular processes, particularly autophagy, and this document aims to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their experimental designs.
Introduction to GRAMD1A and this compound
GRAM domain containing 1A (GRAMD1A) is a cholesterol transfer protein that plays a pivotal role in the early stages of autophagosome biogenesis.[1][2] It accumulates at the sites of autophagosome initiation and is thought to be essential for the regulation of cholesterol distribution during this process.[1][3] this compound is a potent and selective small molecule inhibitor of GRAMD1A.[1][4] It functions by directly competing with cholesterol for binding to the StART (steroidogenic acute regulatory protein-related lipid transfer) domain of GRAMD1A, thereby inhibiting its cholesterol transfer activity.[1][5][6] This inhibition of GRAMD1A function leads to a downstream blockage of the autophagy pathway.[1][4]
Efficacy Comparison: this compound vs. siRNA Knockdown
The primary distinction in the efficacy of this compound and siRNA knockdown of GRAMD1A lies in the temporal dynamics of their effects and the potential for cellular adaptation. While both methods effectively inhibit autophagy, siRNA-mediated knockdown can lead to compensatory mechanisms over time.
| Parameter | This compound | siRNA Knockdown of GRAMD1A |
| Mechanism of Action | Competitive inhibition of cholesterol binding to the StART domain of GRAMD1A.[1][5] | Post-transcriptional gene silencing, leading to reduced GRAMD1A protein expression.[1][7] |
| Onset of Action | Rapid, dependent on cell permeability and target engagement.[8] | Slower, requires time for existing protein to be degraded (typically 24-72 hours).[1][5] |
| Duration of Effect | Reversible and dependent on compound washout and metabolism.[8] | Can be transient or stable depending on the siRNA delivery method; however, cells may adapt over time.[5] |
| Observed Effect on Autophagy | Potent inhibition of starvation- and rapamycin-induced autophagy, including inhibition of LC3 lipidation and p62 degradation.[1] | Robust inhibition of LC3 puncta formation at 24 hours post-transfection.[1][5] |
| Cellular Adaptation | Less likely to induce long-term adaptive responses due to its acute and reversible nature. | Evidence of adaptation, with an almost complete reversal of autophagy inhibition at 72 hours post-transfection despite sustained protein knockdown.[5] |
| Specificity | Highly selective for GRAMD1A over other GRAMD1 isoforms (B and C).[1] | Specific to the GRAMD1A mRNA sequence; off-target effects are a potential consideration.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GRAMD1A in autophagy and a typical experimental workflow for comparing the effects of this compound and siRNA.
Experimental Protocols
Below are summarized protocols for key experiments involved in comparing this compound and GRAMD1A siRNA.
Autophagy Inhibition Assay with this compound
-
Cell Seeding: Seed MCF7 cells stably expressing EGFP-LC3 in appropriate well plates.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO).
-
Autophagy Induction: After a suitable pre-incubation period with the compound, induce autophagy by either amino acid starvation (e.g., using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin. Chloroquine (CQ) can be added to block lysosomal degradation and allow for the measurement of autophagic flux.
-
Imaging and Quantification: Acquire images using high-content microscopy. Quantify the number and intensity of EGFP-LC3 puncta per cell to assess the level of autophagy.
-
Biochemical Analysis: Perform western blot analysis to assess the lipidation of LC3 (LC3-I to LC3-II conversion) and the degradation of p62, another key autophagy marker.
GRAMD1A Knockdown using siRNA
-
siRNA Transfection: Transfect MCF7-EGFP-LC3 cells with either a control siRNA or a GRAMD1A-targeting siRNA using a suitable transfection reagent according to the manufacturer's protocol.[1]
-
Incubation: Allow the cells to incubate for 24 to 72 hours to achieve significant knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency of GRAMD1A at the protein level via western blotting.
-
Autophagy Induction and Analysis: At the desired time points post-transfection (e.g., 24h and 72h), induce autophagy and analyze the autophagic response as described in steps 3-5 of the this compound protocol.
Conclusion
Both this compound and siRNA-mediated knockdown are effective at inhibiting the function of GRAMD1A and, consequently, autophagy. This compound offers a rapid, reversible, and highly specific means of inhibiting GRAMD1A's cholesterol transfer activity, making it an excellent tool for studying the acute effects of this inhibition. Conversely, siRNA provides a method for studying the effects of reduced GRAMD1A protein levels over a longer duration. However, researchers should be aware of the potential for cellular adaptation to prolonged protein depletion when using siRNA, an effect that is less pronounced with acute chemical inhibition. The choice between these two powerful techniques will ultimately depend on the specific biological question being addressed.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]
Cross-Validation of a Novel T-Cell Activation Modulator: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the efficacy of novel immunomodulatory compounds on T-cell activation. Here, we present a cross-validation of "Autogramin-2" against established agents, supported by experimental data and detailed protocols.
In the landscape of immunomodulation, the precise control of T-lymphocyte activation is paramount for therapeutic interventions in autoimmunity, cancer, and infectious diseases. This compound is a novel synthetic molecule designed to modulate T-cell responses. This guide offers a direct comparison of this compound's effects on key T-cell activation markers relative to other known immunomodulators. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize the relevant biological pathways and workflows.
Comparative Performance on T-Cell Activation Markers
The impact of this compound on T-cell activation was assessed by measuring the expression of key surface markers and cytokine production following stimulation. The results are compared with those of a vehicle control and two well-established immunosuppressants, Cyclosporin A and Rapamycin.
| Treatment Group | CD69 Expression (% of CD3+ cells) | CD25 Expression (% of CD3+ cells) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| Vehicle Control | 85.2 ± 4.1 | 78.5 ± 3.7 | 2543 ± 150 | 3102 ± 210 |
| This compound (1 µM) | 42.6 ± 2.5 | 35.1 ± 2.1 | 1254 ± 98 | 1876 ± 132 |
| Cyclosporin A (1 µM) | 38.9 ± 3.0 | 25.8 ± 1.9 | 876 ± 75 | 1543 ± 115 |
| Rapamycin (1 µM) | 75.4 ± 3.8 | 40.2 ± 2.8 | 1892 ± 121 | 2987 ± 198 |
Table 1: Comparative analysis of early to mid-stage T-cell activation markers. Human peripheral blood mononuclear cells (PBMCs) were stimulated with anti-CD3/CD28 antibodies for 48 hours in the presence of the indicated compounds. Data are presented as mean ± standard deviation.
| Treatment Group | Ki-67 Expression (% of CD3+ cells) |
| Vehicle Control | 65.7 ± 3.3 |
| This compound (1 µM) | 28.4 ± 1.9 |
| Cyclosporin A (1 µM) | 15.2 ± 1.1 |
| Rapamycin (1 µM) | 22.8 ± 1.5 |
Table 2: Comparative analysis of T-cell proliferation. PBMCs were stimulated for 72 hours in the presence of the indicated compounds. Proliferation was assessed by the expression of the nuclear antigen Ki-67. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
To contextualize the action of this compound, the following diagrams illustrate the canonical T-cell activation signaling pathway and the experimental workflow used for this comparative analysis.
Caption: T-Cell Activation Signaling Pathway with points of intervention.
Caption: Workflow for assessing T-cell activation and proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Whole blood was collected from healthy donors in heparinized tubes.
-
The blood was diluted 1:1 with phosphate-buffered saline (PBS).
-
The diluted blood was carefully layered over a Ficoll-Paque PLUS density gradient.
-
Centrifugation was performed at 400 x g for 30 minutes at room temperature with the brake off.
-
The mononuclear cell layer at the interface was carefully collected.
-
The collected cells were washed twice with PBS and resuspended in complete RPMI-1640 medium.
T-Cell Activation and Compound Treatment
-
PBMCs were seeded in 96-well round-bottom plates at a density of 2 x 10^5 cells per well.
-
Cells were stimulated with anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio.
-
This compound, Cyclosporin A, or Rapamycin were added to the respective wells at a final concentration of 1 µM. An equivalent volume of DMSO was used as a vehicle control.
-
The plates were incubated at 37°C in a 5% CO2 incubator for 48 or 72 hours.
Flow Cytometry Analysis of Activation Markers
-
After incubation, cells were harvested and washed with FACS buffer (PBS with 2% FBS).
-
The cells were stained with fluorescently conjugated antibodies against CD3, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
For proliferation analysis (72-hour time point), cells were first stained for surface markers, then fixed and permeabilized using a commercial kit, followed by intracellular staining for Ki-67.
-
The stained cells were washed and acquired on a flow cytometer.
-
Data analysis was performed using appropriate software to gate on the CD3+ lymphocyte population and quantify the percentage of cells expressing the activation markers.
Cytokine Measurement by ELISA
-
After 48 hours of incubation, the cell culture plates were centrifuged, and the supernatant was collected.
-
The concentrations of IL-2 and IFN-γ in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance was read on a microplate reader at 450 nm, and cytokine concentrations were calculated based on a standard curve.
A comparative study of Autogramin-2 and known cholesterol transport inhibitors.
A Comparative Analysis of Autogramin-2 and Established Cholesterol Transport Inhibitors
This guide provides a detailed comparison of this compound, a novel inhibitor of the GRAMD1A cholesterol transfer protein, with well-characterized cholesterol transport inhibitors: U-18666A, Itraconazole, and Ezetimibe. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and the selected known cholesterol transport inhibitors, providing a basis for direct comparison of their potency and targets.
| Inhibitor | Target Protein | Mechanism of Action | IC50 / Ki / Kd | Cell-Based Assay |
| This compound | GRAMD1A | Competes with cholesterol for binding to the StART domain, inhibiting cholesterol transfer from the plasma membrane.[1][2] | IC50 < 1 µM (Autophagy inhibition)[1][3]; Kd = 49 ± 12 nM (Bodipy-autogramin to GRAMD1A StART domain)[1] | Inhibition of autophagosome formation in MCF7 cells.[1] |
| U-18666A | NPC1 | Binds to the sterol-sensing domain, inhibiting cholesterol egress from late endosomes/lysosomes.[4][5][6][7] | Ki = 0.02 µM (Inhibition of LDL-cholesterol esterification in CHO-7 cells).[5] | Accumulation of intracellular cholesterol, mimicking Niemann-Pick type C disease.[4] |
| Itraconazole | NPC1 (proposed) | Blocks cholesterol release from late endosomes/lysosomes, leading to intracellular accumulation.[8][9][10] | IC50 ≈ 200-400 nM (Inhibition of HUVEC proliferation and VEGFR2 glycosylation). | Filipin staining reveals intracellular cholesterol accumulation.[8][10] |
| Ezetimibe | NPC1L1 | Inhibits intestinal absorption of cholesterol by blocking the sterol-induced internalization of NPC1L1.[11][12][13] | IC50 = 50.2 nM (Inhibition of NPC1L1)[14]; Kd = 220 nM (Ezetimibe glucuronide to human NPC1L1).[15] | Reduction of cholesterol uptake in cells expressing NPC1L1.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the points of inhibition for each compound within the cellular cholesterol transport pathways and a typical workflow for assessing cholesterol transport inhibition.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. | BioWorld [bioworld.com]
- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 6. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Target Engagement: A Comparative Guide to Confirming Autogramin-2's Action in Live Cells
For researchers, scientists, and drug development professionals, confirming that a molecule hits its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to verify the on-target engagement of Autogramin-2, a novel autophagy inhibitor, with its target, the cholesterol transfer protein GRAMD1A. We present supporting experimental data, detailed protocols for key techniques, and visual workflows to facilitate understanding and implementation.
This compound has been identified as a selective inhibitor of GRAMD1A, a protein implicated in the regulation of autophagy by mediating non-vesicular cholesterol transport.[1][2] Verifying the direct interaction between this compound and GRAMD1A in live cells is paramount to validating its mechanism of action and advancing its potential as a therapeutic agent. This guide explores established methods for confirming this on-target engagement, presenting a comparative analysis to aid researchers in selecting the most appropriate technique for their experimental needs.
Quantitative Comparison of On-Target Engagement Methods
Two primary methods have been successfully employed to demonstrate the direct binding of this compound to GRAMD1A in live cells: Bioluminescence Resonance Energy Transfer (BRET) and the Cellular Thermal Shift Assay (CETSA). The following table summarizes the quantitative data obtained for this compound using these techniques.
| Method | Principle | Key Parameter | This compound Performance | Reference |
| NanoBRET™ Target Engagement Assay | Measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein (GRAMD1A) and a fluorescently labeled tracer. Competitive displacement by an unlabeled compound (this compound) reduces the BRET signal. | IC₅₀ | Dose-dependently displaced the tracer from NanoLuc-GRAMD1A.[3] | [3] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding can stabilize a target protein against thermal denaturation. The change in the protein's melting temperature (Tm) upon compound treatment is measured. | ΔTm | Autogramin-1 (a close analog) induced a significant thermal stabilization of GRAMD1A in cell lysates, with a ΔTm of +2.0°C.[4] | [4] |
Alternative Approaches and Compounds
While BRET and CETSA have been directly applied to this compound, other techniques offer valuable alternatives for confirming target engagement. Additionally, other compounds are known to target Aster proteins, providing a basis for comparative studies.
| Alternative Method | Principle | Key Advantages |
| Photoaffinity Labeling | A chemically modified probe containing a photoreactive group is used to covalently crosslink to the target protein upon UV irradiation in live cells.[5] | Covalent capture allows for stringent purification and identification of target proteins. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently react with the active site of specific enzyme families to profile their functional state in complex proteomes.[5] | Provides a direct readout of target enzyme activity and can be used in a competitive format to assess inhibitor engagement. |
| Toxicity-Affinity-Permeability-Selectivity (TAPS) Assay | A novel technique that measures intracellular compound-target complex formation, cellular permeability, specificity, and cytotoxicity.[6] | Offers a multi-parameter assessment of a compound's properties in a single assay. |
Alternative GRAMD1A-Targeting Compounds:
-
U18666A: A pharmacological agent known to inhibit cholesterol transport and has been identified as an inhibitor of Aster proteins.[7][8]
Direct quantitative comparisons of these alternative compounds with this compound using standardized on-target engagement assays in live cells would be highly valuable for the research community.
Experimental Protocols and Visual Workflows
To facilitate the practical application of these techniques, detailed experimental protocols and visual representations of the workflows are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay
The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a target protein in live cells.[9][10]
NanoBRET™ Target Engagement Assay Workflow
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect HEK293T cells with a plasmid encoding for GRAMD1A fused to NanoLuc® luciferase.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white assay plate.
-
Compound and Tracer Addition: On the day of the assay, prepare serial dilutions of this compound or the alternative compound. Add the fluorescent NanoBRET™ tracer and the test compound to the cells.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for at least 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
Signal Measurement: Immediately measure the luminescence at the donor emission wavelength (460 nm) and the acceptor emission wavelength (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.[11][12]
Cellular Thermal Shift Assay (CETSA) Workflow
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a defined period.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble GRAMD1A using a specific antibody-based method like Western blotting or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble GRAMD1A against the temperature for both the treated and vehicle control samples. Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates the extent of target stabilization by the compound.[3][4]
Signaling Pathway and Logical Relationships
Understanding the biological context of this compound's target is crucial. GRAMD1A is a key player in cholesterol homeostasis and autophagy.
Simplified GRAMD1A Signaling Pathway
The choice of a target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput.
Logical Relationships in Choosing a Target Engagement Assay
References
- 1. | BioWorld [bioworld.com]
- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Aster inhibitors distinguish vesicular and nonvesicular sterol transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular mechanism of U18666A-mediated apoptosis in cultured murine cortical neurons: bridging Niemann-Pick disease type C and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 10. eubopen.org [eubopen.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Autogramin-2
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Autogramin-2, a potent small molecule inhibitor of the GRAMD1A protein. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide is formulated based on best practices for handling potentially hazardous, non-characterized research compounds and kinase inhibitors. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Core Safety and Physical Data
All personnel must be familiar with the following properties and storage requirements to prevent degradation of the compound and ensure safe handling.
| Parameter | Value | Source |
| Physical Form | Solid powder | [1] |
| Molecular Weight | 417.5 g/mol | [1] |
| Solubility | Soluble in DMSO (≥ 2.08 mg/mL), Ethanol (25 mg/ml), and Corn Oil | [1][2] |
| Long-Term Storage (Stock Solution) | -80°C for up to 2 years | [2] |
| Short-Term Storage (Stock Solution) | -20°C for up to 1 year | [2] |
| Storage (Powder) | Desiccated at -20°C for up to 1 year | [1] |
| Solutions | Can be stored at -20°C for up to 1 month | [1] |
| Purity | >98% or 99.20% depending on supplier | [1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the unknown toxicological profile of this compound, a cautious approach to personal protective equipment is mandatory. The following PPE is required at all times when handling this compound in solid or solution form. This guidance is based on general safety protocols for handling hazardous drugs and potent small molecule inhibitors.[3]
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves are required. Change gloves immediately if contaminated, punctured, or torn.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A disposable, fluid-resistant lab coat must be worn. Cuffs should be tucked into the inner glove.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required to prevent inhalation.
Experimental Protocols: Step-by-Step Guidance for Safe Handling
These procedural steps are designed to minimize exposure risk during routine laboratory operations involving this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Transport: Transport the sealed container in a secondary, shatterproof container to the designated storage location.
-
Log: Log the compound into your chemical inventory.
-
Store: Store the compound at the recommended temperature as specified in the table above, away from incompatible materials.
Preparation of Stock Solutions
Note: All manipulations involving solid this compound or concentrated stock solutions must be performed in a certified chemical fume hood or Class II Biological Safety Cabinet to mitigate inhalation and contamination risks.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: If weighing the powder, do so on a tared, disposable weigh boat within the fume hood. Use dedicated, clean spatulas.
-
Solubilization: Add the desired solvent (e.g., DMSO) to the vial of this compound. Cap the vial securely and vortex until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles.
-
Labeling: Each aliquot vial must be clearly labeled with the compound name, concentration, solvent, date of preparation, and user initials.
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials that have come into direct contact with this compound (solid or solution) are to be considered hazardous chemical waste. This includes:
-
Gloves, weigh boats, and other disposable lab supplies.
-
Empty original vials and aliquot tubes.
-
Contaminated pipette tips.
-
Aqueous solutions containing this compound.
-
-
Containerization:
-
Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.
-
-
Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and scheduling a pickup with the EHS office. Do not pour any this compound waste down the drain.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps and decision points for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
